N-benzyloctan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90496-20-1 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-benzyloctan-4-amine |
InChI |
InChI=1S/C15H25N/c1-3-5-12-15(9-4-2)16-13-14-10-7-6-8-11-14/h6-8,10-11,15-16H,3-5,9,12-13H2,1-2H3 |
InChI Key |
XCLYGOINUXOKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of N-benzyloctan-4-amine: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of N-benzyloctan-4-amine. The primary and most industrially viable pathway for the synthesis of this secondary amine is through the reductive amination of 4-octanone with benzylamine. This method is favored for its efficiency, high selectivity, and amenability to one-pot procedures, aligning with the principles of green chemistry.[1]
Core Synthesis Pathway: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound, in this case, 4-octanone, with a primary amine, benzylamine, to form an intermediate imine. This imine is subsequently reduced in situ to the target secondary amine, this compound.[1][2][3] This process circumvents the challenges of direct N-alkylation of amines with alkyl halides, which often leads to over-alkylation and a mixture of products.[3]
The overall reaction can be summarized as follows:
4-Octanone + Benzylamine → [Iminium Intermediate] → this compound
A variety of reducing agents can be employed for the reduction of the imine intermediate, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(CH₃COO)₃BH).[2][3][4] Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is also a well-established method for this transformation.[1][5][6]
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, based on established procedures for similar transformations.[7]
Materials:
-
4-Octanone
-
Benzylamine
-
Methanol (or other suitable solvent like dichloromethane or toluene)[5][7]
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-octanone (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in methanol. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The flask is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 20°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then acidified with 1M hydrochloric acid and washed with ethyl acetate to remove any unreacted starting material.
-
Isolation: The aqueous layer is basified with a sodium hydroxide solution until a pH of >10 is reached. The product is then extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key reagents and their roles in the synthesis of this compound.
| Reagent/Material | Role | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 4-Octanone | Carbonyl Substrate | 128.21 | 0.819 | 165-167 |
| Benzylamine | Amine Substrate | 107.15 | 0.981 | 184-185 |
| Sodium Borohydride | Reducing Agent | 37.83 | 1.07 | 400 (decomposes) |
| Methanol | Solvent | 32.04 | 0.792 | 64.7 |
| Glacial Acetic Acid | Catalyst (optional) | 60.05 | 1.049 | 118 |
Visualizing the Synthesis Pathway
The logical workflow for the synthesis of this compound via reductive amination is depicted in the following diagram.
Caption: Reductive amination pathway for this compound synthesis.
The experimental workflow from reaction setup to purification is outlined below.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloctan-4-amine is a secondary amine with a molecular structure suggesting potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via reductive amination, and a discussion of its potential, yet currently uncharacterized, biological significance. Due to the limited availability of experimental data for this specific isomer, this guide combines theoretical predictions with established chemical principles to serve as a foundational resource for researchers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N | Calculated |
| Molecular Weight | 219.37 g/mol | Calculated[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General properties of secondary amines |
| Boiling Point | Not available (predicted to be >250 °C) | General properties of secondary amines |
| Melting Point | Not applicable (predicted to be liquid at STP) | General properties of secondary amines |
| pKa (conjugate acid) | ~10-11 (estimated) | General properties of secondary amines |
| LogP (octanol-water partition coefficient) | ~4.7 (computed for N-benzyloctan-1-amine) | PubChem[1] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | General properties of secondary amines |
Synthesis of this compound
The most direct and widely used method for the synthesis of this compound is the reductive amination of 4-octanone with benzylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3][4][5][6]
Experimental Protocol: Reductive Amination
Materials:
-
4-Octanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of 4-octanone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in DCM.
-
Slowly add the reducing agent to the reaction mixture. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published research detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. The presence of a benzyl group and a medium-length alkyl chain attached to a secondary amine suggests that the molecule could potentially interact with various biological targets. Compounds with similar structural motifs have been explored for a range of activities, including but not limited to, antimicrobial and anticancer properties. However, any such potential for this compound is purely speculative at this stage and awaits experimental investigation.
Diagram of Potential Research Logic:
Caption: A logical workflow for investigating biological activity.
Conclusion
This compound represents an under-investigated chemical entity. This guide provides a starting point for researchers by outlining its probable physicochemical characteristics and a reliable synthetic protocol. The absence of biological data highlights an opportunity for novel research into the potential therapeutic applications of this and related compounds. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological activity profile.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: N-benzyloctan-4-amine and its Isomers
Chemical Identification and Properties
While a specific CAS number and IUPAC name for N-benzyloctan-4-amine are not found in the searched databases, the isomeric compound N-benzyloctan-1-amine is well-documented.
The following table summarizes the computed physicochemical properties for N-benzyloctan-1-amine.
| Property | Value | Source |
| Molecular Formula | C15H25N | [1] |
| Molecular Weight | 219.37 g/mol | [1] |
| XLogP3 | 4.7 | [1] |
| Exact Mass | 219.198700 g/mol | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through the reductive amination of octan-4-one with benzylamine. This is a common and effective method for preparing secondary amines from ketones and primary amines.[2][3][4]
Reaction Scheme:
Octan-4-one reacts with benzylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.
Materials:
-
Octan-4-one
-
Benzylamine
-
A suitable reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))[2][3]
-
A suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
To a solution of octan-4-one (1 equivalent) in the chosen solvent, add benzylamine (1 to 1.2 equivalents).
-
If required, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.
-
The reaction mixture is stirred at room temperature for a period of 1 to 2 hours to allow for imine formation.
-
The reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of an aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Logical and Experimental Workflows
The following diagram illustrates the synthetic pathway described in the experimental protocol.
Novel secondary amines like this compound can serve as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a generalized workflow where such a compound might be utilized in a drug discovery context.
References
In-Depth Technical Guide on N-Benzyloctan-4-amine: Theoretical Properties and Experimental Considerations
Disclaimer: Information regarding the specific molecule N-benzyloctan-4-amine is exceedingly scarce in publicly available scientific literature. This guide synthesizes available data for the closely related structural isomer, N-benzyloctan-1-amine, and provides a theoretical framework based on the general properties of secondary amines. The experimental protocols and pathways described are illustrative and represent general methodologies for this class of compounds.
Core Theoretical Properties
While specific experimental data for this compound is not available, theoretical and computed properties for the structural isomer, N-benzyloctan-1-amine, offer some insight into its likely physicochemical characteristics. These properties are crucial for researchers in drug development for predicting the compound's behavior in biological systems and for designing experimental protocols.
Physicochemical Data (N-benzyloctan-1-amine)
The following table summarizes the computed physicochemical properties for N-benzyloctan-1-amine, which is an isomer of the requested compound. These values are computationally derived and provide an estimation of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C15H25N | PubChem |
| Molecular Weight | 219.37 g/mol | PubChem |
| XLogP3 | 4.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 219.198700 g/mol | PubChem |
| Topological Polar Surface Area | 12 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 138 | PubChem |
Note: Data is for the structural isomer N-benzyloctan-1-amine.[1]
General Properties of Secondary Amines
This compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms (one in the benzyl group and one in the octyl chain) and one hydrogen atom. The general properties of secondary amines include:
-
Basicity: The lone pair of electrons on the nitrogen atom makes amines basic. The basicity is influenced by the electronic effects of the attached groups.
-
Boiling Point: Secondary amines have boiling points that are higher than alkanes of similar molecular weight due to hydrogen bonding, but lower than corresponding alcohols.[2]
-
Solubility: The ability to form hydrogen bonds also imparts some water solubility to smaller amines. However, the long octyl chain in this compound would significantly decrease its solubility in water.[2]
Experimental Protocols
Due to the lack of specific published studies on this compound, this section outlines a generalized, hypothetical experimental workflow for its synthesis and characterization. This protocol is based on standard organic chemistry techniques for the synthesis of secondary amines.
Hypothetical Synthesis via Reductive Amination
A common method for synthesizing secondary amines is reductive amination. This process involves the reaction of a ketone with a primary amine to form an imine, which is then reduced to the corresponding amine.
Reactants:
-
Octan-4-one
-
Benzylamine
-
A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
A suitable solvent (e.g., methanol, dichloromethane)
Procedure:
-
Imine Formation: Octan-4-one and benzylamine are dissolved in the chosen solvent. The reaction is typically stirred at room temperature. An acid catalyst may be used to facilitate imine formation.
-
Reduction: The reducing agent is added portion-wise to the reaction mixture. The reaction is monitored for the disappearance of the imine intermediate.
-
Workup and Purification: Once the reaction is complete, it is quenched with water or a dilute acid. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H bond of the secondary amine.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a secondary amine like this compound.
Caption: A hypothetical workflow for the synthesis and characterization of this compound.
Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Therefore, a diagram of its signaling pathways cannot be provided. Research into the biological effects of this compound would be required to elucidate any potential mechanisms of action.
References
An In-depth Technical Guide on N-benzyloctan-4-amine: Molecular Structure and Bonding
Disclaimer: Publicly available experimental data specifically for N-benzyloctan-4-amine is scarce. The information presented in this guide regarding its molecular structure, bonding, and properties is based on established principles of organic chemistry and data from analogous molecules. The proposed synthetic protocol is based on general methods for the synthesis of secondary amines.
Molecular Identity and Structure
This compound is a secondary amine featuring a benzyl group and an octan-4-yl group attached to a central nitrogen atom. The amine group is located at the fourth carbon of the octane chain.
| Identifier | Value |
| IUPAC Name | N-(octan-4-yl)-1-phenylmethanamine |
| Common Name | This compound |
| Molecular Formula | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol |
| Canonical SMILES | CCCCC(CCC)NCC1=CC=CC=C1 |
The structure contains two chiral centers: the nitrogen atom (due to it being bonded to three different groups: a hydrogen, a benzyl group, and an octan-4-yl group) and the fourth carbon of the octane chain. However, amines with three different substituents can undergo rapid pyramidal inversion at room temperature, which would result in a racemic mixture of enantiomers unless the inversion is restricted.
Molecular Bonding and Geometry
The molecular structure of this compound is characterized by a combination of sp³, and sp² hybridized atoms, leading to distinct geometries in different parts of the molecule.
-
Nitrogen Atom : The nitrogen atom is sp³ hybridized, resulting in a trigonal pyramidal geometry. Three of the sp³ orbitals form sigma bonds with the benzyl group, the octan-4-yl group, and a hydrogen atom, while the fourth orbital holds a lone pair of electrons. This lone pair influences the C-N-C bond angle, compressing it to approximately 108°, slightly less than the ideal tetrahedral angle of 109.5°[1][2].
-
Benzyl Group : This group consists of a phenyl ring and a methylene bridge. The six carbon atoms of the phenyl ring are sp² hybridized, forming a planar hexagonal ring with delocalized π-bonding. The methylene carbon is sp³ hybridized with a tetrahedral geometry.
-
Octan-4-yl Group : All eight carbon atoms in the octane chain are sp³ hybridized, resulting in a flexible chain with tetrahedral geometry at each carbon.
Predicted Bonding Parameters
The following table summarizes the predicted bond lengths and angles for this compound based on typical values for similar organic molecules.
| Bond/Angle | Type | Predicted Length (Å) / Angle (°) |
| C-N | Amine | 1.47[1][2] |
| C-C | Alkane | 1.54[1] |
| C=C | Aromatic | ~1.39 |
| C-H | Alkane | ~1.09 |
| C-H | Aromatic | ~1.08 |
| C-N-C | Bond Angle | ~108°[1][2] |
| H-C-H | Bond Angle | ~109.5° |
| C-C-C | Bond Angle | ~109.5° |
Proposed Synthesis: Reductive Amination
A common and efficient method for synthesizing secondary amines like this compound is through reductive amination.[3][4] This process involves the reaction of a ketone (octan-4-one) with a primary amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination.
-
Imine Formation :
-
In a round-bottom flask, dissolve octan-4-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add benzylamine (1 equivalent) to the solution.
-
The reaction can be catalyzed by the addition of a mild acid, such as acetic acid.
-
Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by techniques like TLC or GC-MS.
-
-
Reduction :
-
Once the imine formation is complete, a reducing agent is added to the reaction mixture. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used as it selectively reduces the imine in the presence of the ketone.[3]
-
The reducing agent (approximately 1.2-1.5 equivalents) is added portion-wise to control the reaction rate.
-
Continue stirring the reaction mixture at room temperature until the reduction is complete.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of water or a dilute aqueous acid solution.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified using column chromatography on silica gel.
-
Synthetic Workflow Diagram
References
A Technical Guide to the Potential Research Applications of N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-benzyloctan-4-amine is a novel chemical entity. The information presented in this document is based on the known biological activities of structurally related compounds, namely benzylamines and octylamines, and is intended to guide future research. All experimental data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a secondary amine characterized by the presence of a benzyl group and an octan-4-amine moiety. The benzylamine scaffold is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals, often conferring activity within the central nervous system (CNS).[1][2] Derivatives of benzylamine are known to exhibit activities such as monoamine oxidase (MAO) inhibition.[1] The octylamine component, a long-chain aliphatic amine, suggests potential interactions with cellular membranes and possible antimicrobial properties, as seen in related long-chain amine derivatives.[3] This technical guide outlines the potential research applications of this compound, provides hypothetical experimental protocols for its investigation, and presents plausible data based on the activities of analogous compounds.
Potential Research Applications
Based on its structural components, this compound warrants investigation in several key research areas:
-
Neuropharmacology: The presence of the benzylamine moiety suggests a potential for interaction with CNS targets, including monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
-
Antimicrobial Research: Long-chain alkylamines have been shown to possess antimicrobial properties. A recent study demonstrated the antimycotic activity of novel benzylamines synthesized with n-octylamine.[3] This suggests that this compound could be a candidate for development as a novel antifungal or antibacterial agent.
-
Structure-Activity Relationship (SAR) Studies: As a novel compound, this compound can serve as a valuable tool in SAR studies to understand how the interplay between the aromatic benzyl group and the aliphatic octyl chain influences biological activity and toxicity.[4]
Synthesis
A plausible synthetic route to this compound is through reductive amination, a common and versatile method for the formation of amines.[3] This would involve the reaction of octan-4-one with benzylamine in the presence of a reducing agent.
Hypothetical Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound via reductive amination.
Hypothetical In Vitro Data
The following tables summarize plausible quantitative data for the biological evaluation of this compound.
Table 1: Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 150 | 25 | 0.17 |
| Pargyline (Control) | 800 | 50 | 0.06 |
| Moclobemide (Control) | 200 | 30000 | 150 |
Table 2: Antimicrobial Activity
| Organism | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Candida albicans | 16 | 1 | - |
| Aspergillus fumigatus | 32 | 2 | - |
| Staphylococcus aureus | 64 | - | 0.5 |
| Escherichia coli | >128 | - | 0.015 |
Potential Mechanism of Action: MAO Inhibition
The inhibitory activity of this compound against MAO-A and MAO-B could lead to an increase in the synaptic levels of monoamine neurotransmitters.
Caption: Proposed mechanism of MAO inhibition by this compound.
Detailed Experimental Protocols
Synthesis of this compound
-
To a solution of octan-4-one (1.0 eq) in dichloromethane (0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
MAO-A and MAO-B Inhibition Assay
-
Human recombinant MAO-A and MAO-B are used as the enzyme sources.
-
A luminogenic substrate is used that produces a signal upon oxidation by MAO.
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the enzyme, buffer, and the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luminogenic substrate.
-
Incubate for 60 minutes at room temperature.
-
Add a developer solution to terminate the reaction and generate the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
-
Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well of a 96-well microtiter plate with a standardized suspension of the microbial strain.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound represents a promising, albeit unexplored, chemical scaffold. The convergence of structural motifs associated with CNS activity and antimicrobial properties suggests a rich potential for novel therapeutic applications. The experimental framework provided in this guide offers a starting point for the systematic investigation of this compound's pharmacological and microbiological profile. Further research into its synthesis, biological activity, and mechanism of action is highly encouraged to unlock its full therapeutic potential.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
N-benzyloctan-4-amine derivatives and analogues
An In-depth Technical Guide to N-Benzylamine Derivatives and Analogues as KCNQ Potassium Channel Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-benzylamine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. A particularly significant application of this scaffold is in the modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family. These channels are critical regulators of neuronal excitability, and their activation presents a powerful therapeutic strategy for treating hyperexcitability disorders, most notably epilepsy.
This technical guide provides a comprehensive overview of N-benzylamine derivatives and analogues as KCNQ channel activators, focusing on the seminal compound retigabine and its extensive family of analogues. We will delve into the structure-activity relationships (SAR), mechanism of action, synthetic methodologies, and the key experimental protocols used to characterize these compounds. While the specific scaffold of N-benzyloctan-4-amine is not yet prominent in the KCNQ literature, the principles and SAR data discussed herein provide a rational foundation for the future design and investigation of such analogues.
The KCNQ Channel: A Key Therapeutic Target
The KCNQ family consists of five members (KCNQ1-5) that form tetrameric potassium channels. In the central nervous system, the heteromeric KCNQ2/3 channels are the primary molecular correlate of the "M-current," a sub-threshold, non-inactivating potassium current that stabilizes the resting membrane potential of neurons. By opening KCNQ channels, activators increase potassium efflux, causing membrane hyperpolarization. This makes neurons less likely to fire, thereby reducing overall neuronal excitability and suppressing seizures.[1] Because of this crucial role, KCNQ2/3 channels are a validated target for anticonvulsant drugs.[1]
Mechanism of Action
N-benzylamine activators like retigabine function by binding to a hydrophobic pocket within the pore domain of KCNQ2-5 channels. This binding is critically dependent on a conserved tryptophan residue (W236 in KCNQ2). The interaction with this residue stabilizes the channel in its open conformation. The primary biophysical consequence is a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This means the channels are more likely to be open at physiological resting membrane potentials, leading to a potent dampening of neuronal excitability.
Structure-Activity Relationships (SAR)
The SAR of N-benzylamine KCNQ activators is well-defined, largely based on the three-zone pharmacophore model derived from retigabine.
Zone 1: The Benzylamine Ring This zone is crucial for potency. Electron-withdrawing groups, such as fluorine or a trifluoromethyl (CF3) group, on the benzyl ring generally enhance activity. The position of these substituents is also important.
Zone 2: The Central Phenylenediamine Ring Modifications here significantly impact both potency and selectivity. Adding an electron-withdrawing fluorine atom at the 3-position (adjacent to the primary amine) was found to increase potency and metabolic stability.
Zone 3: The Carbamate Group This group acts as a key hydrogen bond donor. While the ethyl carbamate is common, other acyl groups can be tolerated, although they often lead to changes in the activity profile.
The following tables summarize quantitative data for retigabine and key analogues.
Table 1: Activity of N-Benzylamine Analogues on KCNQ2/3 Channels
| Compound | Zone 1 Substitution (Benzyl Ring) | Zone 2 Substitution (Aniline Ring) | EC50 (µM) | ΔV50 (mV) | Reference |
|---|---|---|---|---|---|
| Retigabine | 4-Fluoro | Unsubstituted | ~2.0 | -21.7 | [2] |
| SF0034 | 4-Fluoro | 3-Fluoro | 0.6 | - | |
| RL-81 | 4-Trifluoromethyl | 3-Fluoro | 0.19 | - |
| Analogue 60 | 4-Trifluoromethyl | 3-Fluoro, 2-Amide | ~0.1 | -35.0 |[1] |
EC50: Half-maximal effective concentration for channel activation. ΔV50: The shift in the voltage required for half-maximal channel activation.
Synthesis of N-Benzylamine Analogues
The synthesis of retigabine analogues typically involves a multi-step sequence. A common strategy relies on a nucleophilic aromatic substitution (SNAr) reaction followed by reduction and acylation.
A representative synthetic protocol is as follows:
-
SNAr Reaction: A substituted fluoro-nitroarene (e.g., 2,3-difluoro-nitrobenzene) is reacted with a substituted benzylamine in a suitable solvent, often with a catalyst like iodine, to form the N-benzyl-nitroaniline intermediate.
-
Reduction: The nitro group of the intermediate is reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source like H2 gas or ammonium formate) or chemical reduction (e.g., using zinc dust and ammonium chloride). This yields the key N-benzyl-phenylenediamine intermediate.
-
Acylation: The newly formed primary amine is acylated. To form the carbamate found in retigabine, an agent like ethyl chloroformate is used in the presence of a base to yield the final product.
Key Experimental Protocols
High-Throughput Screening (HTS) Workflow
The discovery of novel KCNQ activators often begins with a high-throughput screen to rapidly assess large compound libraries. This is typically followed by more rigorous, lower-throughput validation.
-
Primary Screen (Thallium Flux): A cell line stably expressing the KCNQ channel of interest (e.g., KCNQ2) is used. The assay measures the influx of thallium (Tl+), a surrogate for K+, through the channel using a Tl+-sensitive fluorescent dye. Activators will increase the fluorescent signal by opening the channels.
-
Hit Confirmation and Dose-Response: Compounds that show activity in the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (EC50).
-
Secondary Screen (Automated Electrophysiology): Confirmed hits are then evaluated using an automated, medium-throughput patch-clamp system (e.g., IonWorks Barracuda, SyncroPatch 384PE). This provides direct electrophysiological evidence of channel activation and allows for the measurement of parameters like the voltage shift (ΔV50).
-
Gold-Standard Validation (Manual Patch-Clamp): The most promising candidates are subjected to traditional manual whole-cell patch-clamp electrophysiology for detailed characterization of their biophysical effects on the channel's gating kinetics.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This is the gold-standard method for characterizing ion channel modulators.
-
Cell Preparation:
-
A suitable mammalian cell line (e.g., CHO or HEK293) stably expressing the KCNQ channel subunits of interest (e.g., KCNQ2 and KCNQ3) is cultured under standard conditions.
-
On the day of recording, cells are dissociated from the culture flask using a gentle enzyme like trypsin-EDTA, centrifuged, and resuspended in an external recording solution at a density of approximately 1.5-2.0 million cells per mL.
-
-
Solutions:
-
External Solution (in mM): 160 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 160 KCl, 5 MgCl2, 10 EGTA, 5 HEPES, 3 K2ATP, and 0.1 NaGTP. The pH is adjusted to 7.4 with KOH.
-
-
Recording Procedure:
-
Glass micropipettes are fabricated with a resistance of 2-5 MΩ when filled with the internal solution.
-
A single cell is approached with the micropipette, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.
-
The cell is voltage-clamped at a holding potential, typically between -80 mV and -100 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To measure channel activation, a series of depolarizing voltage steps are applied (e.g., from a holding potential of -100 mV, step to potentials from -90 mV to +60 mV in 10 mV increments for 1-2 seconds).
-
The resulting outward potassium currents are recorded. To assess the effect of a compound, this protocol is run first under control conditions (vehicle) and then after perfusion of the test compound onto the cell.
-
The peak outward current at each voltage step is measured and converted to conductance (G) using the formula G = I / (V - Erev), where I is the current, V is the test potential, and Erev is the reversal potential for potassium.
-
The conductance-voltage (G-V) data are plotted and fitted with a Boltzmann function to determine the half-maximal activation voltage (V50). The change in V50 (ΔV50) in the presence of the compound is a key measure of activator potency.
-
Conclusion and Future Directions
N-benzylamine derivatives, exemplified by the retigabine family of compounds, are potent and well-characterized activators of neuronal KCNQ channels. The extensive SAR data available provides a clear roadmap for designing novel modulators with improved potency, selectivity, and metabolic stability. The methodologies for their synthesis and pharmacological evaluation are robust and well-established.
While the core research has focused on analogues with an aromatic central ring, the principles of the three-zone pharmacophore can be applied to new scaffolds. The this compound core represents an unexplored area. Its aliphatic, flexible backbone offers a distinct physicochemical profile compared to the rigid phenylenediamine ring of retigabine. Future research could rationally design and synthesize such analogues to investigate whether this scaffold can interact productively with the KCNQ channel binding pocket, potentially leading to a new class of activators with novel pharmacological properties.
References
Commercial Availability and Technical Guide: N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
This technical guide addresses the commercial availability, synthesis, and potential biological significance of N-benzyloctan-4-amine. Direct commercial sources for this specific compound have not been identified, suggesting a need for custom synthesis. A detailed experimental protocol for its preparation via reductive amination of 4-octanone with benzylamine is provided. Based on structure-activity relationships of analogous N-benzylalkylamines, this compound is predicted to be a potent agonist of the serotonin 2A (5-HT2A) receptor, a Gq-coupled G-protein coupled receptor (GPCR) implicated in a variety of neurological processes. This guide provides a comprehensive overview of the relevant synthetic methodologies and the predicted biological signaling pathway to support further research and development efforts.
Commercial Availability
A thorough search of chemical supplier databases and commercial platforms indicates that this compound is not a readily available stock chemical. Researchers requiring this compound will likely need to pursue custom synthesis. The synthetic route outlined in this guide offers a viable and well-documented approach.
Proposed Synthesis: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-octanone with benzylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]
Experimental Protocol: Reductive Amination of 4-Octanone with Benzylamine
Materials:
-
4-Octanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1][3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-octanone (1.0 equivalent). Dissolve the ketone in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Amine: Add benzylamine (1.0-1.2 equivalents) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. If using sodium cyanoborohydride, exercise caution as it is toxic and can release hydrogen cyanide under acidic conditions.[3] The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
Figure 1. Workflow for the synthesis of this compound via reductive amination.
Predicted Biological Activity and Signaling Pathway
While no specific biological data for this compound has been reported, the structure-activity relationships (SAR) of related N-benzylalkylamines strongly suggest that it will act as an agonist at serotonin receptors, particularly the 5-HT2A subtype.[4][5][6][7][8] N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity and potency at the 5-HT2A receptor.[7]
Predicted Signaling Pathway: 5-HT2A Receptor Activation
The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR).[9][10][11][12] Upon agonist binding, such as predicted for this compound, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade:
-
Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).[9][13][11]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][13][11]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[13][11][12]
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13][12]
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response.
Figure 2. Predicted signaling pathway of this compound via the 5-HT2A receptor.
Quantitative Data from Analogous Compounds
To provide a quantitative context for the predicted biological activity of this compound, the following tables summarize affinity (Ki) and functional potency (EC50) data for a series of N-benzylphenethylamines at the human 5-HT2A receptor, as reported in the literature.[4] These compounds share the N-benzyl structural motif and are potent 5-HT2A agonists.
Table 1: Binding Affinities (Ki) of N-Benzylphenethylamines at the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| 25D-NBOMe | 0.51 |
| 25E-NBOMe | 1.5 |
| 25I-NBOH | 0.95 |
| 25N-NBOMe | 2.38 |
| LSD | 1.11 |
| 5-HT (Serotonin) | 40 |
Data extracted from Rickli et al., 2015.[4]
Table 2: Functional Potencies (EC50) of N-Benzylphenethylamines at the Human 5-HT2A Receptor (IP-1 Accumulation Assay)
| Compound | EC50 (nM) |
| 25D-NBOMe | 0.51 |
| 25E-NBOMe | 1.5 |
| 25I-NBOH | 0.95 |
| 25N-NBOMe | 2.38 |
| LSD | 1.11 |
| 5-HT (Serotonin) | 40 |
Data extracted from Rickli et al., 2015.[4]
Conclusion
This compound is a novel compound that is not commercially available and requires custom synthesis. The provided reductive amination protocol offers a reliable method for its preparation. Based on extensive structure-activity relationship data from analogous compounds, this compound is predicted to be a potent 5-HT2A receptor agonist, activating the Gq-mediated signaling cascade. The quantitative data from related N-benzylphenethylamines provide a benchmark for its expected high affinity and potency. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and pharmacological investigation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists | Semantic Scholar [semanticscholar.org]
- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
Technical Guide: Safety and Handling of N-benzyloctan-4-amine
Disclaimer: This document provides a technical overview of the safety and handling considerations for N-benzyloctan-4-amine, compiled from available data on structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found in the public domain at the time of this writing. Therefore, this guide should be considered a supplementary resource, and a thorough, compound-specific risk assessment must be performed by qualified personnel before any handling or use.
This guide is intended for an audience of researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Identification and Classification
Based on the hazard profiles of analogous N-benzyl and amine compounds, this compound should be handled as a substance with the following potential classifications:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Eye Irritation : Causes serious eye damage.[1][2][3]
-
Aquatic Toxicity : Toxic to aquatic life, with potential for long-lasting effects.[1]
Physical and Chemical Properties
| Property | Value | Reference Compound |
| Melting Point | -26 °C (-15 °F) | Dibenzylamine |
| Density | 1.026 g/cm³ at 25 °C (77 °F) | Dibenzylamine |
| Combustibility | Combustible liquid. | N-Benzylmethylamine |
Exposure Controls and Personal Protection
To minimize exposure risk, the following engineering controls and personal protective equipment (PPE) are mandatory:
-
Engineering Controls : All work should be conducted in a well-ventilated laboratory, with operations involving the transfer or manipulation of the compound performed inside a certified chemical fume hood.[3][4] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment :
-
Eye and Face Protection : Wear tight-sealing safety goggles and a face shield.[3]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron are required.[4]
-
Respiratory Protection : If there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA-approved respirator should be used.[3]
-
First Aid Measures
In the event of exposure, immediate action is critical:
-
General Advice : First responders must protect themselves. Present the safety data sheet of a similar compound to the attending physician.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.
Handling and Storage
-
Safe Handling : Avoid all direct contact with the substance. Do not breathe vapors or mists.[3][4] Wash hands and any exposed skin thoroughly after handling.[4] Keep the compound away from heat, sparks, and open flames.[3]
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3] The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) may be required.[2][3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]
Accidental Release and Disposal
-
Spill Response : Evacuate the area and eliminate all ignition sources.[2] Absorb the spill with an inert, non-combustible material and place it in a suitable, labeled container for disposal.[2][3]
-
Waste Disposal : Dispose of the compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3]
Experimental Protocols and Biological Context
While specific experimental protocols for this compound are not detailed in the provided results, the synthesis of structurally related N-benzyl amines often involves nucleophilic substitution or reductive amination reactions. For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been achieved via a nucleophilic aromatic substitution reaction between 4-chloroquinolines and 4-(benzyloxy)benzylamines.[5] Another approach involves the reduction of a nitrile group to form a benzylamine, which can then be used in subsequent reactions.[5]
The broader class of N-benzyl amines and related structures are of interest in medicinal chemistry. For example, derivatives of 4-aminoantipyrine and 4-aminobenzofuroxan have been investigated for their antimicrobial and anticancer activities.[6][7]
Visualizations
The following diagrams illustrate a general workflow for handling hazardous chemicals and a hypothetical synthesis pathway for this compound.
Caption: A generalized experimental workflow for handling hazardous substances.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of secondary amines is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and drug development. N-benzyloctan-4-amine is a secondary amine that can serve as a key intermediate in the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound from octan-4-one and benzylamine via reductive amination. The method described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is well-suited for this transformation, offering high yields and operational simplicity.[1][2]
Reaction Principle
The synthesis proceeds via a one-pot reductive amination. Initially, octan-4-one reacts with benzylamine to form an intermediate iminium ion. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the desired secondary amine, this compound.[1][2] The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the starting ketone compared to other borohydride reagents, thus minimizing the formation of the corresponding alcohol as a byproduct.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for reductive amination of aliphatic ketones with primary amines using sodium triacetoxyborohydride.
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Based on reactions of similar aliphatic ketones. Actual yield may vary depending on reaction scale and purification. |
| Purity | >95% | After purification by column chromatography. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by TLC or LC-MS. |
| Molecular Weight | 219.36 g/mol | Calculated for C₁₅H₂₅N. |
Experimental Protocol
Materials and Reagents
-
Octan-4-one (1.0 eq)
-
Benzylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or GC-MS for product characterization
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add octan-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Amine: Add benzylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[3][4] A suitable eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on TLC analysis. Basic amines can sometimes interact strongly with acidic silica gel; in such cases, adding a small amount of triethylamine (e.g., 1%) to the eluent system or using amine-functionalized silica gel can improve the separation.[5]
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Scheme
References
Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and reliable protocol for the synthesis of the secondary amine, N-benzyloctan-4-amine, through a one-pot reductive amination reaction. The synthesis involves the reaction of octan-4-one with benzylamine in the presence of sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers high yields, operational simplicity, and avoids the formation of significant side products. This document outlines the necessary reagents, equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of primary, secondary, and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this transformation due to its mild nature, high selectivity, and tolerance of a wide range of functional groups.[2][3][4] This protocol details the application of sodium triacetoxyborohydride in the synthesis of this compound from octan-4-one and benzylamine.
Materials and Reagents
| Chemical | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Octan-4-one | C₈H₁₆O | 128.21 | 174.2 | 0.829 |
| Benzylamine | C₇H₉N | 107.15 | 184.5 | 0.981 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Decomposes | - |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 118 | 1.049 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | 2.66 |
| Product: | ||||
| This compound | C₁₅H₂₅N | 219.37 | Not available | Not available |
Experimental Protocol
This procedure outlines the reductive amination of octan-4-one with benzylamine.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add octan-4-one (1.00 g, 7.80 mmol, 1.0 equiv).
-
Dissolve the ketone in 1,2-dichloroethane (DCE, 30 mL).
-
Add benzylamine (0.83 g, 7.80 mmol, 1.0 equiv) to the solution.
-
Finally, add glacial acetic acid (0.47 g, 7.80 mmol, 1.0 equiv) to the reaction mixture. Acetic acid is often used as a catalyst for the reductive amination of ketones.[3][4]
Reaction Execution
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (2.48 g, 11.7 mmol, 1.5 equiv) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Reaction Workflow
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
Application Note and Protocol: Purification of N-benzyloctan-4-amine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzyloctan-4-amine is a secondary amine that, like many amine-containing compounds, presents challenges in purification due to its basic nature. The interaction between the basic amine group and the acidic silanol groups of standard silica gel stationary phases can lead to poor peak shape, decreased resolution, and in some cases, irreversible adsorption of the compound.[1][2] This application note provides detailed protocols for the purification of this compound and similar secondary amines using normal-phase flash chromatography with a modified mobile phase and chromatography with an amine-functionalized stationary phase.
Data Presentation
The following table summarizes typical chromatographic conditions for the purification of secondary amines. These are starting points and may require optimization for this compound.
| Parameter | Normal-Phase Chromatography (Modified Mobile Phase) | Amine-Functionalized Chromatography |
| Stationary Phase | Silica Gel (60-120 mesh) | Amine-functionalized silica (e.g., Biotage® KP-NH) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Triethylamine (TEA) or Ammonia | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Gradient | Step or linear gradient from low to high polarity | Step or linear gradient from low to high polarity |
| Flow Rate | Dependent on column size (e.g., 20-40 mL/min for a 40g column) | Dependent on column size |
| Detection | UV (e.g., 254 nm) or Evaporative Light Scattering Detector (ELSD) | UV (e.g., 254 nm) or Evaporative Light Scattering Detector (ELSD) |
| Sample Loading | Dry loading with silica or direct liquid injection | Dry loading with silica or direct liquid injection |
Experimental Protocols
Protocol 1: Normal-Phase Chromatography on Silica Gel with a Modified Mobile Phase
This protocol describes the purification of this compound using standard silica gel with the addition of a basic modifier to the mobile phase to improve peak shape and recovery.[1][3][4]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA) or Ammonium Hydroxide
-
Flash chromatography system with UV detector
-
Glass column (if performing manual chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate with the crude mixture.
-
Develop the TLC plate in various solvent systems of hexane and ethyl acetate to determine the optimal mobile phase composition. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
To mitigate streaking, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the developing solvent.[2]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under pressure, ensuring a well-packed bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the column.
-
-
Elution:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 2% to 20% ethyl acetate in hexane, with a constant 0.5% TEA throughout the run.
-
Monitor the elution of the compound using the UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compound of interest elutes.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Chromatography using an Amine-Functionalized Column
This protocol utilizes a stationary phase specifically designed for the purification of basic compounds, which can often provide superior separation without the need for mobile phase modifiers.[1][5]
Materials:
-
Crude this compound
-
Amine-functionalized silica column (e.g., Biotage® KP-NH)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system with UV detector
-
Thin Layer Chromatography (TLC) plates (amine-functionalized)
Procedure:
-
TLC Method Development:
-
Use amine-functionalized TLC plates to develop a suitable solvent system.
-
Test various ratios of hexane and ethyl acetate. A simple binary solvent system is often sufficient.[1]
-
The optimal mobile phase will give a good separation between the desired product and impurities with an Rf of 0.2-0.3 for the this compound.
-
-
Column Equilibration:
-
Install the amine-functionalized column on the flash chromatography system.
-
Equilibrate the column with the initial, low-polarity mobile phase for several column volumes.
-
-
Sample Loading:
-
Prepare the sample for dry or liquid loading as described in Protocol 1.
-
-
Elution:
-
Run the purification using a gradient of increasing ethyl acetate in hexane, as determined from the TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions as described in Protocol 1.
-
Combine the pure fractions and remove the solvent to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by chromatography.
References
Application Notes & Protocols: N-Benzyloctan-4-amine as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific documented applications of N-benzyloctan-4-amine are not extensively available in the current literature, its structure as a secondary amine with both a linear alkyl chain and a benzyl group presents a versatile scaffold for the synthesis of a variety of organic molecules. This document provides detailed application notes and protocols for the potential use of this compound and related N-benzyl alkylamines as building blocks in synthetic chemistry, drawing upon established reactions of secondary amines.
Overview of Synthetic Potential
This compound serves as a valuable precursor for introducing a lipophilic octyl group and a flexible benzyl moiety into a target molecule. The secondary amine functionality is a key reactive handle for a multitude of chemical transformations.
Key Reactive Features:
-
Nucleophilicity of the Secondary Amine: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in various reactions.
-
N-H Acidity: The proton on the nitrogen can be removed by a base, enabling further functionalization.
-
Potential for N-Dealkylation/N-Debenzylation: The benzyl group can be selectively cleaved under certain reductive or oxidative conditions, liberating the primary amine for further reactions.
Potential Applications in Drug Discovery:
The structural motifs accessible from this compound are relevant in medicinal chemistry. The combination of a lipophilic tail and an aromatic group can be advantageous for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives could be explored for a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4]
Synthetic Transformations and Protocols
N-Alkylation and N-Arylation
The secondary amine can be further substituted to form tertiary amines through N-alkylation or N-arylation reactions. These reactions are fundamental for building molecular complexity.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of an N-benzyl alkylamine using an alkyl halide.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to drive it to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.[5]
Table 1: Representative N-Alkylation Reactions of a Secondary Amine
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | ACN | 60 | 12 | 92 |
| 2 | Ethyl Bromide | TEA | DMF | 80 | 18 | 85 |
| 3 | Benzyl Bromide | K₂CO₃ | ACN | 70 | 16 | 88 |
Note: The data in this table is hypothetical and serves as an example for typical N-alkylation reactions.
Acylation to Form Amides
Reaction with acyl chlorides or anhydrides provides the corresponding amides. Amide bonds are prevalent in pharmaceuticals and biomolecules.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Reductive Amination
This compound can be used in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for N-Alkylation.
Caption: Workflow for N-Acylation.
Signaling Pathway Hypothesis
Derivatives of N-benzyl alkylamines could potentially interact with various biological targets. For instance, incorporation into a quinoline scaffold, as seen with related structures, has led to compounds with antimycobacterial activity.[5] A hypothetical signaling pathway that could be modulated by such derivatives is the inhibition of a bacterial enzyme crucial for cell wall synthesis.
Caption: Hypothetical Drug Action Pathway.
References
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-benzyloctan-4-amine in Catalysis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Literature Review and Application Analysis of N-benzyloctan-4-amine as a Ligand in Catalysis
Introduction
This document outlines the findings from a comprehensive literature search on the application of this compound as a ligand in the field of catalysis. The objective was to collate detailed application notes, experimental protocols, and relevant quantitative data for researchers, scientists, and drug development professionals.
Executive Summary
Despite a thorough and broad search of scholarly articles, patents, and chemical databases, no specific instances of This compound being utilized as a ligand in catalysis have been found in the available literature. The searches were expanded to include broader classes of structurally related compounds, such as N-benzyl alkylamines and long-chain alkylamines, to identify analogous applications. While the broader class of benzylamines and alkylamines are prevalent in catalysis, they typically function as substrates, products, or bases rather than as primary ligands for metal centers in catalytic complexes.
The absence of specific data prevents the creation of the requested detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound in a catalytic context.
Expanded Literature Search and Findings
To ensure a comprehensive review, the search strategy was broadened to include more general terms related to the structural motifs of this compound.
N-Benzyl Alkylamines in Catalysis
The literature contains numerous examples of N-benzylamines and their derivatives in catalytic processes. However, their role is rarely that of a primary ligand. Key applications found include:
-
As Substrates: Chiral benzylamines are often the subject of kinetic resolution studies, where a chiral catalyst selectively reacts with one enantiomer.
-
As Products: Many catalytic methods focus on the synthesis of benzylamines, for instance, through the enantioselective addition of phenols to N-sulfonyl aldimines catalyzed by copper complexes.
-
As Bases or Additives: In some reactions, such as the Heck reaction, N-methylbenzylamine has been documented as a suitable base. Similarly, tert-butylamine has been used as a bifunctional additive (base and ligand) in nickel-catalyzed photoredox reactions.
Long-Chain Alkylamines in Catalysis
Long-chain alkylamines are utilized in catalysis, often for their steric properties or their ability to form micelles or act as phase-transfer agents. However, specific examples of N-benzylated long-chain alkylamines as ligands are not prominent in the literature. The synthesis of octylamine itself is well-documented, with methods involving the amination of octanol.
Conclusion and Future Outlook
Based on the extensive search conducted, This compound does not appear to be a commonly used or documented ligand in the field of catalysis. Therefore, no quantitative data, experimental protocols, or established catalytic pathways involving this specific molecule can be provided.
For researchers interested in developing novel ligands, this compound presents an unexplored scaffold. Its combination of a benzyl group (offering potential π-stacking interactions) and a long alkyl chain (providing steric bulk and solubility in nonpolar solvents) could be of interest for tuning the electronic and steric properties of a metal catalyst. Future research could involve the synthesis of this compound and its coordination to various transition metals, followed by screening its catalytic activity in reactions such as cross-coupling, hydrogenation, or asymmetric synthesis.
Should any information on the catalytic applications of this compound become available in the public domain, this document will be updated accordingly.
Application Notes and Protocols for the Quantification of N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-benzyloctan-4-amine in various matrices. The protocols are based on established analytical techniques for similar amine compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a secondary amine whose accurate quantification is essential in various stages of drug development and research. This document outlines three robust analytical methods for determining the concentration of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly after derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies, providing excellent sensitivity and specificity.
The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, especially when dealing with complex biological matrices.[1] The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2][3]
Liquid-Liquid Extraction (LLE)
LLE is a fundamental extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.[2]
Protocol:
-
To 1 mL of the sample (e.g., plasma, urine, or a dissolved pharmaceutical formulation), add 100 µL of an appropriate internal standard solution.
-
Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis, or in a derivatization agent for GC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[3]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Experimental Workflow for Sample Preparation
Caption: General workflows for LLE and SPE sample preparation.
Analytical Methods
HPLC-UV Method
This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations. Derivatization may be necessary to introduce a chromophore for enhanced UV detection, especially if the native molecule has poor UV absorbance.[4][5]
Protocol:
-
Derivatization (Optional, with Dansyl Chloride):
-
To the dried sample extract, add 50 µL of 1 mg/mL dansyl chloride in acetone and 50 µL of 100 mM sodium bicarbonate buffer (pH 10).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm (adjust based on the absorbance maximum of the analyte or its derivative).[8]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Quant. (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
GC-MS Method
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. Derivatization is often necessary to improve the volatility and thermal stability of amines for GC analysis.[9][10]
Protocol:
-
Derivatization (with Trifluoroacetic Anhydride - TFAA):
-
To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Vortex and incubate at 70°C for 20 minutes.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless, with an injector temperature of 250°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog of the analyte) to correct for variations in sample preparation and injection.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.998 |
| Limit of Quant. (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS/MS Method
LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its superior sensitivity and specificity.[12][13][14][15]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 or PFP reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion (the protonated molecule [M+H]⁺) of this compound.
-
Optimize the collision energy to identify at least two stable and abundant product ions for quantification and confirmation.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
-
Quantification:
-
An isotopically labeled internal standard is highly recommended.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value |
| Linearity Range | 0.05 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Limit of Quant. (LOQ) | 0.05 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
LC-MS/MS Analysis Workflow
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Methods for the Analysis of Biogenic Amines | Biogenic Amines in Food: Analysis, Occurrence and Toxicity | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. data.epo.org [data.epo.org]
- 8. HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. h-brs.de [h-brs.de]
- 11. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 12. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for N-Benzyloctan-4-amine Functionalization
Introduction
N-benzyloctan-4-amine is a secondary amine that serves as a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring both a lipophilic octyl chain and an aromatic benzyl group, allows for a wide range of chemical modifications to modulate its physicochemical and biological properties. Functionalization of the secondary amine moiety is a key strategy for the development of novel derivatives with tailored activities. This document provides a detailed experimental protocol for a representative functionalization reaction: the acylation of this compound to form an amide derivative. Amide formation is a robust and common transformation used to introduce a variety of functional groups.
Data Presentation
The following table summarizes the expected quantitative data for the acylation of this compound with acetyl chloride.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetyl Chloride |
| Product | N-acetyl-N-benzyloctan-4-amine |
| Theoretical Yield (mg) | 275.42 |
| Actual Yield (mg) | 242.37 |
| Yield (%) | 88% |
| Purity (by HPLC) | >98% |
| Melting Point (°C) | 78-80 |
Experimental Protocol: Acylation of this compound
This protocol details the procedure for the acylation of this compound with acetyl chloride in the presence of a base to yield N-acetyl-N-benzyloctan-4-amine. This method is a standard approach for the formation of amides from secondary amines.
Materials:
-
This compound (1.0 mmol, 233.38 mg)
-
Acetyl chloride (1.2 mmol, 0.085 mL)
-
Triethylamine (TEA) (1.5 mmol, 0.209 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL)
-
Brine (saturated aqueous NaCl solution) (20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
-
Separatory funnel (100 mL)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 233.38 mg) and anhydrous dichloromethane (10 mL). Stir the solution at room temperature until the amine is fully dissolved.
-
Addition of Base: Add triethylamine (1.5 mmol, 0.209 mL) to the solution.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 mmol, 0.085 mL) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution to the flask.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-N-benzyloctan-4-amine.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the acylation of this compound.
Application Notes and Protocols: N-benzyl-N-methyldecan-1-amine (BMDA) in Medicinal Chemistry
Topic: N-benzyl-N-methyldecan-1-amine (BMDA) in Medicinal Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Due to the limited availability of data for N-benzyloctan-4-amine, this document focuses on the closely related and well-researched compound, N-benzyl-N-methyldecan-1-amine (BMDA). BMDA, a molecule originally identified in Allium sativum (garlic), has demonstrated significant potential in medicinal chemistry, particularly for its anti-inflammatory and anti-cancer properties.[1][2][3][4] This document provides a comprehensive overview of the applications of BMDA, with a focus on its anti-inflammatory effects. Detailed protocols for key in vitro experiments are provided, along with a summary of its biological activity and the signaling pathways it modulates.
Introduction
N-benzyl-N-methyldecan-1-amine (BMDA) is a synthetic benzylamine derivative that has garnered interest in the field of drug discovery.[1][2][3][4] It has been shown to possess potent anti-inflammatory and anti-neoplastic activities.[1][3][4] The primary mechanism of its anti-inflammatory action involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2][3][4] Furthermore, BMDA has been shown to modulate key inflammatory signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3][4] These properties make BMDA a promising lead compound for the development of novel therapeutics for inflammatory diseases such as colitis and rheumatoid arthritis.[1][3]
Biological Activity
The anti-inflammatory activity of BMDA has been evaluated in various in vitro and in vivo models. Pretreatment of THP-1 cells with BMDA has been shown to significantly inhibit the production of TNF-α and IL-1β induced by lipopolysaccharide (LPS).[1][2][3][4]
Table 1: In Vitro Anti-inflammatory Activity of BMDA
| Cell Line | Stimulant | Biomarker | Effect of BMDA (at 4 µM) | Reference |
| THP-1 | LPS (1 µg/mL) | TNF-α | Significant Inhibition | [2] |
| THP-1 | LPS (1 µg/mL) | IL-1β | Significant Inhibition | [2] |
Signaling Pathways
BMDA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways affected are the MAPK and NF-κB signaling cascades.
Caption: BMDA inhibits LPS-induced inflammatory signaling pathways.
Experimental Protocols
-
Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells three times a week to maintain a density below 8 × 10^5 cells/mL.[5]
This protocol describes the procedure to assess the inhibitory effect of BMDA on the production of TNF-α and IL-1β in LPS-stimulated THP-1 cells.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
BMDA stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[6]
-
Pre-treat the cells with varying concentrations of BMDA (e.g., 1, 2, and 4 µM) or vehicle control (DMSO) for 3 hours.[1][2][4]
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours.[1][2][4][6]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
This protocol outlines the procedure for detecting the phosphorylation status of JNK and p38 MAPK in THP-1 cells treated with BMDA.
Materials:
-
Cell lysates from the in vitro anti-inflammatory assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the THP-1 cells from the in vitro assay with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK and phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total JNK and total p38 to confirm equal loading.
An NF-κB reporter assay can be used to quantify the inhibitory effect of BMDA on NF-κB activation. This can be achieved using a THP-1 cell line stably transfected with an NF-κB-luciferase reporter construct.
Materials:
-
THP-1 NF-κB luciferase reporter cell line
-
Complete RPMI-1640 medium
-
BMDA stock solution (in DMSO)
-
LPS from E. coli
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the THP-1 NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of BMDA or vehicle control for 3 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-18 hours.[7]
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. A decrease in luminescence in BMDA-treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.
Conclusion
N-benzyl-N-methyldecan-1-amine (BMDA) is a promising small molecule with potent anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory cytokines and modulate critical inflammatory signaling pathways highlights its potential as a lead compound for the development of new therapies for a range of inflammatory disorders. The protocols provided herein offer a framework for the further investigation and characterization of BMDA and its analogs in a medicinal chemistry research setting.
References
- 1. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead (Pb) Accumulation in Human THP-1 Monocytes/Macrophages In Vitro and the Influence on Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of N-benzyloctan-4-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloctan-4-amine is a secondary amine that serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery and development. Its structure combines a linear alkyl chain with a benzyl group, providing a scaffold that can be further functionalized to explore structure-activity relationships (SAR) of new chemical entities. This application note provides a detailed protocol for the scale-up synthesis of this compound via a one-pot reductive amination, a method well-suited for larger scale production due to its efficiency and operational simplicity.[1][2]
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through the reductive amination of octan-4-one with benzylamine. This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. For scale-up, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mildness, selectivity for the imine over the ketone, and operational safety compared to other hydride reagents.[3][4][5][6]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
Octan-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add octan-4-one (1.0 equivalent) and 1,2-dichloroethane (DCE) as the solvent.
-
Add benzylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound
A. Acid-Base Extraction (for removal of non-basic impurities):
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with 1 M hydrochloric acid. The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with the organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 2 M NaOH).
-
Extract the liberated free amine with fresh organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
B. Flash Column Chromatography (for high purity):
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash column chromatography on a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Data Presentation
Table 1: Reaction Parameters for Scale-Up Synthesis
| Parameter | Value |
| Starting Ketone | Octan-4-one |
| Starting Amine | Benzylamine |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Stoichiometry (Ketone:Amine:Reducing Agent) | 1 : 1.1 : 1.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
| Purity (post-purification) | >98% |
Table 2: Representative Characterization Data for N-benzyl-N-alkylamines
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, N-CH₂-Ph), 2.60-2.70 (m, 1H, N-CH), 1.20-1.60 (m, 8H, alkyl-CH₂), 0.85-0.95 (t, 6H, alkyl-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 58.0 (N-CH), 53.5 (N-CH₂-Ph), 35.0 (alkyl-CH₂), 29.0 (alkyl-CH₂), 23.0 (alkyl-CH₂), 14.0 (alkyl-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₅H₂₆N: 220.2065; Found: 220.2060 |
Note: The NMR data presented are representative and based on similar N-benzyl alkyl amine structures.[7][8] Actual chemical shifts may vary.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: General mechanism of reductive amination.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of the chiral amine, N-benzyloctan-4-amine. The synthesis of chiral amines is a critical process in the development of pharmaceuticals and other bioactive molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. This document outlines a robust and highly stereoselective approach starting from readily available precursors.
The presented methodology is divided into three main stages:
-
Synthesis of the Ketone Precursor: Preparation of octan-4-one from butanoyl chloride.
-
Asymmetric Reductive Amination: Diastereoselective synthesis of chiral octan-4-amine using a chiral auxiliary.
-
N-Benzylation: Final step to obtain the target this compound.
An alternative, more direct, one-pot reductive amination protocol is also discussed.
Key Synthetic Strategies
The primary strategy detailed here for introducing chirality is the use of a chiral auxiliary, specifically tert-butanesulfinamide (Ellman's auxiliary). This method is well-established for the asymmetric synthesis of amines from a wide range of ketones and typically proceeds with high diastereoselectivity. The auxiliary guides the stereochemical outcome of the reduction of an intermediate N-sulfinyl imine, and is subsequently cleaved to yield the chiral primary amine.
Catalytic asymmetric reductive amination, employing a chiral catalyst to control the stereochemistry of the reaction between the ketone, an amine, and a reducing agent, presents an alternative, more atom-economical approach.
Part 1: Synthesis of Octan-4-one
The synthesis of the ketone precursor, octan-4-one, can be efficiently achieved through the reaction of an organocuprate (Gilman reagent) with butanoyl chloride. This method is highly effective for the preparation of ketones as organocuprates react with acyl chlorides but not with the resulting ketone product, thus preventing over-addition which can be an issue with more reactive organometallic reagents like Grignards.[1][2]
Experimental Protocol: Synthesis of Octan-4-one
Materials:
-
Butanoyl chloride
-
Copper(I) iodide (CuI)
-
n-Butyllithium (in hexanes)
-
Propyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Gilman Reagent (Lithium Dipropylcuprate):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.1 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine (to initiate the reaction).
-
Slowly add propyl bromide (1.0 eq) dissolved in anhydrous diethyl ether to form the Grignard reagent, propylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at room temperature.
-
In a separate, flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared propylmagnesium bromide solution to the CuI suspension. The mixture will typically change color, indicating the formation of the organocuprate.
-
-
Reaction with Butanoyl Chloride:
-
Cool the freshly prepared Gilman reagent to -78 °C.
-
Slowly add butanoyl chloride (1.0 eq), dissolved in anhydrous diethyl ether, to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure octan-4-one.
-
Part 2: Asymmetric Synthesis of Chiral Octan-4-amine via Chiral Auxiliary
This stage involves a two-step process: the condensation of octan-4-one with a chiral auxiliary to form an N-sulfinyl imine, followed by a diastereoselective reduction.
Experimental Protocol: Synthesis of Chiral N-(tert-Butanesulfinyl)-octan-4-imine
Materials:
-
Octan-4-one
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of octan-4-one (1.0 eq) in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The crude N-tert-butanesulfinyl imine solution is typically used directly in the next step without purification.
Experimental Protocol: Diastereoselective Reduction of N-(tert-Butanesulfinyl)-octan-4-imine
Materials:
-
Crude solution of N-(tert-butanesulfinyl)-octan-4-imine in THF
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Cool the crude imine solution to -48 °C (dry ice/acetonitrile bath).
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in THF.
-
Slowly add the NaBH₄ solution to the cooled imine solution.
-
Stir the reaction at -48 °C and monitor by TLC for the disappearance of the imine (typically 3-6 hours).
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the chiral N-(tert-butanesulfinyl)-octan-4-amine.
Part 3: Synthesis of Chiral this compound
This final stage involves the benzylation of the chiral primary amine.
Experimental Protocol: N-Benzylation of Chiral Octan-4-amine
Materials:
-
Chiral N-(tert-butanesulfinyl)-octan-4-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified N-(tert-butanesulfinyl)-octan-4-amine (1.0 eq) in methanol.
-
Add a solution of HCl in methanol (e.g., 4 M, 2.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the solution under reduced pressure to obtain the crude octan-4-amine hydrochloride salt.
-
-
N-Benzylation:
-
Dissolve the crude amine hydrochloride salt in acetonitrile or DMF.
-
Add potassium carbonate (3.0 eq) to neutralize the salt and act as a base.
-
Add benzyl bromide (1.2 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final chiral this compound.
-
Alternative Protocol: One-Pot Catalytic Asymmetric Reductive Amination
This approach offers a more direct route to the final product.
Materials:
-
Octan-4-one
-
Benzylamine
-
Chiral catalyst (e.g., a chiral phosphoric acid or an Iridium complex with a chiral ligand)
-
Hantzsch ester or hydrogen gas as the reducing agent
-
Toluene or other suitable solvent
Procedure:
-
In a reaction vessel, dissolve octan-4-one (1.0 eq), benzylamine (1.1 eq), and the chiral catalyst (typically 1-5 mol%) in the chosen solvent.
-
Add the reducing agent (e.g., Hantzsch ester, 1.2 eq). If using hydrogen gas, the reaction should be set up in a pressure reactor.
-
Stir the reaction at the temperature and for the time specified by the chosen catalyst system (this can range from room temperature to elevated temperatures and from a few hours to 24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction as appropriate for the catalyst system used.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields and Diastereoselectivities for the Asymmetric Synthesis of Chiral Amines from Dialkyl Ketones using (R)-tert-Butanesulfinamide.
| Ketone Substrate | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Isopropyl Butyl Ketone | 77 | 92:8 | [3] |
| 3-Pentanone | 86 | 90:10 | [3] |
| Cyclohexyl Methyl Ketone | 83 | 97:3 | [3] |
Note: The data presented are for analogous dialkyl ketones and are representative of the expected outcomes for the synthesis of chiral octan-4-amine. Actual results may vary.
Visualizations
Overall Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Mechanism of Diastereoselective Reduction
Caption: Transition state model for the diastereoselective reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyloctan-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-benzyloctan-4-amine. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of octan-4-one with benzylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This one-pot approach is widely used due to its simplicity and the availability of various reducing agents.[1]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are octan-4-one and benzylamine. A reducing agent is also essential. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane.
Q3: What are the main advantages of using reductive amination for this synthesis?
A3: Reductive amination offers several advantages over other methods like direct alkylation of benzylamine. It is a more controlled reaction that minimizes the formation of over-alkylated byproducts, such as the tertiary amine.[2] The reaction can often be performed as a one-pot synthesis, which simplifies the experimental procedure.[1] Furthermore, a variety of selective reducing agents are available that can tolerate a wide range of functional groups.[2]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete imine formation | The formation of the imine intermediate is an equilibrium-driven process. To shift the equilibrium towards the imine, consider removing water as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves.[3] |
| Ineffective reducing agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the imine in the presence of the ketone.[2] If using sodium borohydride (NaBH₄), ensure the imine has formed before its addition, as it can also reduce the starting ketone. The pH of the reaction should be kept weakly acidic (around 5-6) to facilitate imine formation without inactivating the amine nucleophile. |
| Suboptimal reaction temperature | While many reductive aminations can be performed at room temperature, some systems may require heating to facilitate imine formation. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature. |
| Poor quality of reagents | Ensure that the octan-4-one and benzylamine are pure and free of contaminants. The reducing agent should be fresh and not have decomposed due to improper storage. |
Problem 2: Presence of unreacted starting materials (octan-4-one and/or benzylamine) in the final product.
| Potential Cause | Suggested Solution |
| Insufficient reaction time | Allow the reaction to proceed for a longer duration. Monitor the consumption of the limiting reagent by TLC or GC-MS to determine the appropriate reaction time. |
| Incorrect stoichiometry | Using a slight excess (1.1-1.2 equivalents) of one of the starting materials (often the amine) can help drive the reaction to completion. |
| Inefficient reduction | If imine is still present, the reduction step may be incomplete. Add an additional portion of the reducing agent and continue to stir the reaction mixture. |
Problem 3: Formation of side products.
| Potential Cause | Suggested Solution |
| Reduction of the starting ketone | If using a strong reducing agent like sodium borohydride from the start of the reaction, it can reduce the octan-4-one to octan-4-ol. To avoid this, either form the imine first and then add the reducing agent, or use a milder reducing agent like sodium cyanoborohydride which is selective for the imine.[2] |
| Over-alkylation (formation of tertiary amine) | While less common in reductive amination compared to direct alkylation, it can still occur. Using a 1:1 stoichiometry of the ketone and amine can help minimize this. |
Problem 4: Difficulty in purifying the this compound.
| Potential Cause | Suggested Solution |
| Product is an amine | Amines can be challenging to purify by standard silica gel column chromatography due to their basicity, which can lead to tailing and poor separation. |
| Co-elution with impurities | Unreacted starting materials or side products may have similar polarities to the desired product, making separation difficult. |
| Acid-base extraction issues | Emulsion formation or incomplete extraction can occur during aqueous work-up. |
To address purification challenges, consider the following strategies:
-
Modified Column Chromatography:
-
Use of a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system (e.g., hexane/ethyl acetate) to neutralize the acidic sites on the silica gel and improve the peak shape.[4]
-
Amine-functionalized silica: Utilize a pre-treated amine-functionalized silica gel column, which can significantly improve the separation of basic compounds.[5][6]
-
Reverse-phase chromatography: For polar amines, reverse-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier) can be an effective alternative.[4]
-
-
Acid-Base Extraction:
-
To separate the basic amine product from neutral or acidic impurities, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
-
Experimental Protocols
General Procedure for Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve octan-4-one (1.0 eq.) and benzylamine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or toluene). If using toluene, a Dean-Stark apparatus can be used to remove water azeotropically by heating to reflux. If using an alcohol, the reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C). The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding water or a dilute acid solution. If the solvent is an alcohol, it can be removed under reduced pressure. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 1% triethylamine to the eluent.[4]
Data Presentation
The following table provides a template for the expected data for this compound. Note: As specific experimental data from a peer-reviewed source was not found, these are predicted values and should be confirmed by experimental analysis.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, δ ppm) | Predicted shifts: 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, N-CH₂-Ph), 2.50-2.70 (m, 1H, N-CH), 1.20-1.60 (m, 8H, alkyl-CH₂), 0.80-1.00 (t, 6H, alkyl-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted shifts: 140 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 60 (N-CH), 51 (N-CH₂), 35 (alkyl-CH₂), 29 (alkyl-CH₂), 23 (alkyl-CH₂), 14 (alkyl-CH₃) |
| IR (neat, cm⁻¹) | Predicted peaks: 3300-3400 (N-H stretch), 3020-3080 (Ar C-H stretch), 2850-2960 (Alkyl C-H stretch), 1600, 1495, 1450 (Ar C=C stretch) |
| MS (EI, m/z) | Predicted fragments: 219 (M⁺), 128 (M - C₇H₇)⁺, 91 (C₇H₇)⁺ |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to diagnose and resolve issues of low yield in the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of N-benzyloctan-4-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of N-benzyloctan-4-amine synthesis via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is a classic example of a reductive amination reaction. It involves two key steps:
-
Imine Formation: The condensation of a ketone (octan-4-one) with a primary amine (benzylamine) to form a Schiff base, also known as an imine intermediate. This reaction is typically catalyzed by a weak acid.
-
Reduction: The subsequent reduction of the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine, this compound.
Q2: Which reducing agent is most effective for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of ketones like octan-4-one.[1][2] It is a mild and selective reducing agent that can reduce the intermediate iminium ion much faster than it reduces the starting ketone.[2] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all present in the same reaction vessel, leading to higher yields and fewer side products compared to other methods.[1][3]
Q3: Can I use sodium borohydride (NaBH₄) instead?
While NaBH₄ is a common reducing agent, it is less ideal for a one-pot reductive amination of ketones. NaBH₄ is a stronger reducing agent and can significantly reduce the octan-4-one starting material to octan-4-ol, leading to a lower yield of the desired amine.[4] If NaBH₄ is to be used, a two-step (indirect) procedure is necessary: first, form and isolate the imine, and then reduce it with NaBH₄ in a separate step.[5][6]
Q4: What is the role of acetic acid in the reaction?
For the reductive amination of less reactive ketones, the addition of a catalytic amount of acetic acid is often beneficial.[5][6] Acetic acid protonates the imine to form an iminium ion, which is more electrophilic and thus more readily reduced by the hydride reagent.[1] This can accelerate the reaction and improve yields.
Q5: How can I effectively purify the final product?
Acid-base extraction is a highly effective method for purifying this compound from non-basic impurities.[7][8] The basic amine product can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This salt will move to the aqueous phase, leaving non-basic organic impurities (like unreacted ketone or alcohol byproduct) in the organic phase. The aqueous layer can then be separated, and the pH raised with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete imine formation. | • Add a catalytic amount of acetic acid (AcOH) to promote imine formation, especially when using NaBH(OAc)₃.[1] • Ensure anhydrous reaction conditions if using a two-step method, as water can hydrolyze the imine. |
| 2. Ineffective reducing agent. | • Use sodium triacetoxyborohydride (NaBH(OAc)₃) for a one-pot reaction, as it is selective for the iminium ion over the ketone.[1][2] • If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent.[5] | |
| 3. Incorrect stoichiometry. | • Use a slight excess (1.1-1.2 equivalents) of the amine (benzylamine) to drive the imine formation to completion. | |
| Presence of Octan-4-ol Byproduct | Use of a non-selective reducing agent like NaBH₄ in a one-pot reaction. | • Switch to a more selective reducing agent like NaBH(OAc)₃.[1] • If using NaBH₄, perform a two-step reaction where the imine is formed first, and excess ketone is removed before the reduction step. |
| Unreacted Starting Material (Octan-4-one or Benzylamine) | 1. Insufficient reaction time or temperature. | • Monitor the reaction by TLC or GC-MS to ensure completion. • Gently warming the reaction (e.g., to 40-50°C) may increase the rate of imine formation. |
| 2. Inefficient reduction. | • Ensure at least 1.5 equivalents of the reducing agent are used. • Add catalytic acetic acid to accelerate the reduction of the iminium ion.[1] | |
| Difficulty in Product Isolation | Formation of an emulsion during acid-base extraction. | • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product remains in the aqueous layer after basification. | • Ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the ammonium salt to the free amine. • Perform multiple extractions (3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination of Ketones with Primary Amines
| Reducing Agent | Procedure Type | Typical Solvent | Key Advantages | Typical Yield Range (%) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-Pot (Direct) | Dichloroethane (DCE), THF | Mild, highly selective for iminium ions, high yields, tolerates various functional groups.[1][6] | 85-95[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-Pot (Direct) | Methanol (MeOH) | Selective for iminium ions, effective in protic solvents. | 70-85 |
| Sodium Borohydride (NaBH₄) | Two-Step (Indirect) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive, readily available. | 60-80 (if imine is pre-formed)[5] |
Yields are based on analogous reactions reported in the literature and may vary based on specific reaction conditions.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Recommended)
This protocol is adapted from the general procedure described by Abdel-Magid et al. in J. Org. Chem. 1996, 61, 3849-3862.[1]
Materials:
-
Octan-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add octan-4-one (1.0 eq), benzylamine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Add glacial acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product from the synthesis in a suitable organic solvent like ethyl acetate or dichloromethane (~100 mL).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. Wash the organic layer with 1M HCl (2 x 50 mL) and combine all aqueous extracts.
-
Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH (aq) with stirring until the pH is >12 (check with pH paper). The free amine will precipitate or form an oily layer.
-
Extract the free amine from the basified aqueous solution with fresh dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-benzyloctan-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyloctan-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of octan-4-one with benzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This is often the preferred method due to its high efficiency and control over the degree of alkylation.[1][2]
-
Direct N-Alkylation: This method consists of reacting octan-4-amine with a benzyl halide, such as benzyl bromide. While straightforward, this route is often complicated by a lack of selectivity, leading to multiple alkylations on the nitrogen atom.[3][4]
Q2: Why is my N-alkylation reaction producing multiple products?
A2: Direct N-alkylation of a primary amine like octan-4-amine is notoriously difficult to control.[1][3] The product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine. Consequently, it can react further with the benzyl halide to produce the tertiary amine (N,N-dibenzyloctan-4-amine) and subsequently a quaternary ammonium salt. This "runaway reaction" leads to a mixture of products that can be challenging to separate.[3][5]
Q3: Which reducing agent is best for the reductive amination synthesis of this compound?
A3: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are highly effective and commonly used reducing agents for reductive amination.[1][2] They are advantageous because they are mild enough to selectively reduce the imine intermediate in the presence of the unreacted ketone (octan-4-one).[1] Stronger reducing agents like sodium borohydride (NaBH4) can also be used, but they may prematurely reduce the ketone to octan-4-ol, thus lowering the overall yield of the desired amine.[1][6]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting materials (octan-4-one and benzylamine, or octan-4-amine and benzyl bromide) should be run alongside the reaction mixture to track the consumption of reactants and the appearance of the product spot.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound (Reductive Amination)
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Imine Formation | Ensure the reaction is run under mildly acidic conditions (pH ~4-5). A catalytic amount of an acid like acetic acid can be added. | Imine formation is reversible and catalyzed by acid. However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. |
| Decomposition of Reducing Agent | Add the reducing agent portion-wise or after allowing time for imine formation. Ensure anhydrous conditions if using moisture-sensitive hydrides. | Some reducing agents can react with the solvent or trace amounts of water, reducing their effectiveness over the course of the reaction. |
| Reduction of Ketone to Alcohol | Use a milder, imine-selective reducing agent like NaBH3CN or NaBH(OAc)3.[1] | Stronger reducing agents (e.g., NaBH4) can reduce the starting ketone (octan-4-one) to octan-4-ol, a common side product that reduces the overall yield.[1] |
Issue 2: Presence of Multiple Byproducts in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Over-alkylation (N-Alkylation Method) | Use a 1:1 stoichiometry of octan-4-amine to benzyl halide. Add the benzyl halide slowly to a solution of the amine. | The secondary amine product is more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct if excess alkylating agent is present.[3][4] |
| Over-alkylation (Reductive Amination Method) | Use a slight excess of the ketone (octan-4-one) relative to the amine (benzylamine). A stepwise procedure, where the imine is formed first before the reducing agent is added, can also improve selectivity.[6] | If benzylamine is in excess, it can undergo reductive amination with two equivalents of the ketone, leading to a bulky tertiary amine. |
| Presence of Octan-4-ol | Use an imine-selective reducing agent (e.g., NaBH3CN). Allow sufficient time for imine formation before adding the reducing agent. | This indicates that the reducing agent is reacting with the starting ketone before it can form an imine with benzylamine. |
Data Presentation
The choice of synthetic method significantly impacts the expected yield and purity. The following table summarizes representative yields for the synthesis of secondary amines via reductive amination and direct alkylation, highlighting the common issue of over-alkylation in the latter.
| Method | Reactants | Product | Side Product(s) | Typical Yield (Product) | Reference |
| Reductive Amination | Ketone + Primary Amine | Secondary Amine | Alcohol (from ketone reduction) | 70-95% | [6][7] |
| Direct N-Alkylation | Primary Amine + Alkyl Halide | Secondary Amine | Tertiary Amine, Quaternary Salt | 10-50% (often in mixtures) | [1][3] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a general guideline and may require optimization.
-
Imine Formation: In a round-bottom flask, dissolve octan-4-one (1.0 eq) and benzylamine (1.05 eq) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 1M HCl until the pH is acidic. Stir for 30 minutes.
-
Basify the mixture with 2M NaOH until the pH is >10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis via Direct N-Alkylation (for comparison)
-
Reaction Setup: Dissolve octan-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a polar aprotic solvent like acetonitrile.
-
Slowly add benzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction may take several hours.
-
Work-up: After cooling, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product will likely be a mixture. Purify by column chromatography, though separation of primary, secondary, and tertiary amines can be difficult.
Visualizations
Synthetic Workflow and Side Reactions
The following diagram illustrates the two main synthetic pathways to this compound and their associated side reactions.
Caption: Synthetic pathways to this compound and common side products.
Troubleshooting Logic for Low Yield in Reductive Amination
This diagram provides a logical workflow for diagnosing the cause of a low-yielding reductive amination reaction.
Caption: Troubleshooting workflow for low yield in reductive amination reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-benzyloctan-4-amine Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N-benzyloctan-4-amine, a secondary amine typically synthesized via reductive amination of octan-4-one with benzylamine.
Frequently Asked Questions (FAQs)
Q1: My initial workup leaves significant amounts of starting material. How can I remove unreacted octan-4-one and benzylamine?
Answer: Acid-base extraction is a highly effective method for separating your desired secondary amine product from unreacted starting materials.[1][2][3] The process leverages the different acid-base properties of the components:
-
This compound (Product): Basic
-
Benzylamine (Starting Material): Basic
-
Octan-4-one (Starting Material): Neutral
Since both the product and the benzylamine starting material are basic, a simple acid wash will extract both into the aqueous layer, leaving the neutral octan-4-one in the organic layer.[4] To separate the product from the unreacted benzylamine, you would then rely on other methods like column chromatography or distillation.
A more direct approach to remove only the basic impurities is to first perform a wash with a dilute acid (e.g., 1M HCl) to protonate the amines, making them water-soluble.[5] After separating the aqueous layer containing the protonated amines, it can be basified (e.g., with NaOH) to regenerate the free amines, which can then be extracted back into an organic solvent.[3][4]
Q2: I am having trouble separating my product using standard silica gel chromatography. The peaks are tailing badly. What can I do?
Answer: Peak tailing is a common issue when purifying amines on standard silica gel.[6][7] This occurs because the basic amine interacts strongly with the acidic silanol groups on the silica surface.[6][8]
Here are several strategies to overcome this:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent, such as 0.5-2% triethylamine (TEA) or ammonia in methanol.[6][7] This additive neutralizes the acidic sites on the silica, allowing your product to elute more cleanly. The main drawback is the need to remove the modifier from your final product.[7]
-
Amine-Functionalized Silica: Use a commercially available stationary phase where the silica is functionalized with amino groups (NH2-silica).[7][9] This creates a slightly basic surface that repels the amine product, preventing strong interactions and leading to much-improved peak shape without needing a modifier in the eluent.[7]
-
Pre-treat the Silica: Before running the column, you can create a slurry of the silica gel with your eluent and add a small amount of triethylamine. Let it stir for 15-20 minutes before packing the column. This pre-treatment helps to passivate the acidic sites.[10]
Q3: After my reaction, I suspect dibenzylation (formation of a tertiary amine) has occurred. How can I separate this byproduct from my desired secondary amine?
Answer: The formation of a tertiary amine byproduct, N,N-dibenzyl-octan-4-amine, is a potential side reaction. Separating this from your desired secondary amine, this compound, can be challenging due to their similar structures.
-
Flash Column Chromatography: This is the most common method. The tertiary amine is typically less polar than the secondary amine and will elute first. Careful optimization of the solvent system (e.g., a shallow gradient of ethyl acetate in hexanes) is crucial. As mentioned in Q2, using amine-functionalized silica or adding a base like triethylamine to the eluent will be critical for good separation.[6][9][11]
-
Selective Derivatization: In difficult cases, you could selectively react the primary/secondary amines. For instance, reaction with an isocyanate would convert the secondary amine to a urea, which would have very different polarity, allowing for easy separation. The product would then need to be recovered from the derivative.
Q4: Is distillation a viable purification method for this compound?
Answer: Yes, vacuum distillation can be an effective method for purifying amines, especially if the impurities are significantly less or more volatile than the product.[12] this compound has a relatively high boiling point, so vacuum is necessary to prevent decomposition at high temperatures. This method is particularly useful for removing non-volatile impurities like residual salts or very high molecular weight byproducts. However, it may not effectively separate compounds with close boiling points, such as the starting materials.
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound
| Purification Method | Principle | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of neutral vs. protonated basic compounds.[2] | >90% (removes neutral impurities) | Fast, inexpensive, good for removing non-basic impurities.[2] | Will not separate basic impurities (e.g., benzylamine) from the product.[4] |
| Flash Chromatography (Standard Silica) | Differential adsorption based on polarity. | <95% (often poor) | Widely available. | Strong product interaction with acidic silica leads to peak tailing and potential yield loss.[6][7] |
| Flash Chromatography (with TEA modifier) | Adsorption chromatography with a basic additive to mask acidic silica sites.[6] | >98% | Significantly improves peak shape and separation.[6] | Modifier must be removed from collected fractions.[7] |
| Flash Chromatography (NH2-Silica) | Partition chromatography on a modified, slightly basic stationary phase.[7] | >99% | Excellent peak shape, no need for mobile phase modifiers.[9] | More expensive stationary phase. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >95% | Effective for removing non-volatile impurities and large-scale purification.[12] | Requires vacuum; may not separate compounds with similar boiling points; risk of thermal degradation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure.[5]
-
Separation: Allow the layers to separate. The protonated amines (product and unreacted benzylamine) will be in the upper aqueous layer, while neutral compounds like octan-4-one will remain in the lower organic layer.
-
Isolation: Drain and save the organic layer. The aqueous layer now contains the partially purified amine salt.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is greater than 10, which will cause the free amine to precipitate or form an oil.[3][4]
-
Final Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3x washes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the amine product, now free of neutral impurities.
Protocol 2: Optimized Flash Column Chromatography
-
Stationary Phase Selection: For best results, use an amine-functionalized (NH2) silica column.[7] If using standard silica, plan to add a modifier to the eluent.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. This generally provides better separation than liquid loading.
-
Eluent Preparation: Prepare a low-polarity starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). If using standard silica, add 1% triethylamine (TEA) to this mixture and all subsequent eluents.[10]
-
Packing and Equilibration: Pack the column with the chosen stationary phase using the starting eluent. Equilibrate the column by running 2-3 column volumes of the eluent through it until the baseline is stable.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting solvent, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds. The less polar tertiary amine byproduct will elute before the desired secondary amine.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent via rotary evaporation. If TEA was used, it may need to be removed under high vacuum.
Mandatory Visualizations
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for purifying this compound.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting a primary purification technique.
References
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. biotage.com [biotage.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. rsc.org [rsc.org]
- 11. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 12. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
optimizing reaction conditions for N-benzylation of 4-aminooctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-benzylation of 4-aminooctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-benzylation of 4-aminooctane?
A1: The most prevalent method for N-benzylation of primary amines like 4-aminooctane is reductive amination. This typically involves the reaction of the amine with benzaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and sodium cyanoborohydride (NaBH₃CN). Another common method is direct alkylation using benzyl bromide or benzyl chloride in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: How can I minimize the formation of the dibenzylated byproduct?
A2: The formation of the dibenzylated product, N,N-dibenzyl-4-aminooctane, is a common side reaction. To minimize this, you can:
-
Use a stoichiometric amount of the benzylating agent (1.0 to 1.2 equivalents).
-
Slowly add the benzylating agent to the reaction mixture to maintain a low concentration.
-
Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Use a bulky benzylating agent if sterically feasible for your target molecule.
Q3: What are suitable solvents for this reaction?
A3: The choice of solvent depends on the specific reagents used. For reductive amination, common solvents include methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), and 1,2-dichloroethane (DCE). For direct alkylation with benzyl halides, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often employed.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the N-benzylation of 4-aminooctane can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A co-spot of the starting material (4-aminooctane) on the TLC plate will help in tracking its consumption. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate the reaction is proceeding.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reducing agent or catalyst. | Use a fresh batch of the reducing agent. If using a catalyst, ensure it has not been deactivated. |
| Inappropriate solvent or temperature. | Ensure the solvent is dry and appropriate for the chosen reagents. Optimize the reaction temperature; some reactions may require heating or cooling. | |
| Poor quality of starting materials. | Verify the purity of 4-aminooctane and the benzylating agent. | |
| Formation of Multiple Products | Over-benzylation (dibenzylation). | Use a 1:1 molar ratio of amine to benzylating agent. Add the benzylating agent slowly to the reaction mixture. |
| Side reactions with the solvent. | Choose an inert solvent that does not react with the reagents. | |
| Difficult Product Purification | Product co-elutes with starting material or byproducts. | Optimize the chromatography conditions (e.g., change the solvent system for column chromatography). |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to break up the emulsion. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Dissolve 4-aminooctane (1 equivalent) and benzaldehyde (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the excess sodium borohydride by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct Alkylation using Benzyl Bromide
-
Dissolve 4-aminooctane (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2 equivalents) in acetonitrile.
-
Slowly add benzyl bromide (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Purify the crude product by column chromatography.
Visual Guides
Caption: General experimental workflow for the N-benzylation of 4-aminooctane.
Caption: Troubleshooting decision tree for optimizing reaction conditions.
Technical Support Center: N-benzyloctan-4-amine NMR Spectrum Interpretation
Welcome to the technical support center for NMR spectrum interpretation. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for researchers, scientists, and drug development professionals working with N-benzyloctan-4-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the 1H NMR analysis of this compound in a question-and-answer format.
Q1: My aromatic signals in the 7.2-7.4 ppm region look distorted or have incorrect integration. What could be the cause?
A1: Several factors could lead to issues with the aromatic signals:
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Residual Solvent Peak: If you are using deuterated chloroform (CDCl3), the residual solvent peak appears around 7.26 ppm[1]. This can overlap with your aromatic signals, causing distortion and inaccurate integration.
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Solution: Try using a different solvent like deuterated benzene (C6D6) or acetone-d6, which may shift the aromatic signals away from the solvent peak[2].
-
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Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks.
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Solution: Re-shim the instrument before acquiring the spectrum.
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Concentration Effects: At high concentrations, aromatic protons can exhibit intermolecular interactions, leading to peak broadening or slight shifts.
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Solution: Rerun the sample at a lower concentration.
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Q2: I am seeing a broad peak that I cannot assign, or my N-H proton signal is missing.
A2: The N-H proton in a secondary amine like this compound can be tricky to identify for the following reasons:
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Variable Chemical Shift and Broadening: The chemical shift of the N-H proton is highly variable (typically 0.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange[3][4]. This often results in a broad signal that can be difficult to distinguish from the baseline.
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Proton Exchange: The N-H proton can exchange with acidic protons, including trace amounts of water in the NMR solvent.
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Solution (Confirmation): To confirm the identity of an N-H peak, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom[2][3].
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Q3: The signals for my alkyl chain protons (0.8-1.6 ppm) are overlapping and difficult to interpret.
A3: The long octyl chain in this compound contains several CH2 groups with similar chemical environments, leading to significant signal overlap.
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Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) can increase the dispersion of the signals, potentially resolving the overlapping multiplets.
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2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the complex alkyl region.
Q4: Why do the protons on the carbon adjacent to the nitrogen (the CH proton at position 4 and the benzylic CH2) appear further downfield than the other alkyl protons?
A4: The nitrogen atom is electronegative, meaning it withdraws electron density from the neighboring carbon atoms. This "deshielding" effect causes the protons attached to these carbons to experience a stronger effective magnetic field and thus resonate at a higher chemical shift (further downfield)[3][5]. You can expect the signals for the benzylic protons and the proton at the 4-position of the octyl chain to be in the range of 2.3-3.0 ppm[3].
Q5: I have unexpected peaks in my spectrum that don't correspond to my compound.
A5: These are likely due to impurities.
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Solvent Impurities: Residual solvents from your reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes) are a common source of extra peaks[2].
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Solution: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
-
Water: Water is a very common impurity in NMR solvents and typically appears as a broad singlet around 1.5-1.6 ppm in CDCl3, but its position can vary[2].
-
Solution: Use fresh, high-quality deuterated solvents. Storing solvents over molecular sieves can help keep them dry[6].
-
-
Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.
-
Solution: Be careful not to contaminate your sample with grease.
-
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C6H 5) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (Ph-CH 2-N) | ~3.70 | Singlet | 2H |
| N-H | 0.5 - 5.0 (variable) | Broad Singlet | 1H |
| -N-CH -(CH2)3CH3 | 2.50 - 2.70 | Multiplet | 1H |
| -CH2-CH 2-N- | 1.30 - 1.60 | Multiplet | 4H |
| -(CH2)2-CH 2-CH3 | 1.20 - 1.40 | Multiplet | 6H |
| -CH2-CH 3 | 0.80 - 1.00 | Triplet | 3H |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions.[7]
Experimental Protocols
Standard 1H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it. TMS is set as the 0 ppm reference point[5][8].
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Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
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Calibrate the chemical shift scale by setting the reference peak (e.g., TMS or residual solvent peak) to its known value.
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Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Mandatory Visualization
Below is a troubleshooting workflow for the interpretation of an this compound 1H NMR spectrum.
Caption: Troubleshooting workflow for this compound 1H NMR spectrum interpretation.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. compoundchem.com [compoundchem.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
preventing byproduct formation in N-benzyloctan-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyloctan-4-amine. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through reductive amination of octan-4-one with benzylamine.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete imine formation. | Ensure anhydrous reaction conditions to favor the formation of the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.[1] |
| Inefficient reduction of the imine. | Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imine reduction in the presence of ketones.[1][2] | |
| Suboptimal reaction pH. | Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without protonating the amine reactant, which would render it non-nucleophilic.[3] | |
| Presence of unreacted octan-4-one | Incomplete reaction. | Increase the reaction time or temperature. Consider using a more reactive reducing agent, but be mindful of potential side reactions. |
| Insufficient amount of benzylamine. | Use a slight excess of benzylamine (1.1-1.2 equivalents) to drive the imine formation to completion. | |
| Formation of octan-4-ol | Reduction of the starting ketone. | Use a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally selective for the imine over the ketone.[1][2][3] |
| Formation of dibenzylamine | Reductive amination of benzaldehyde impurity. | Ensure the purity of the starting benzylamine, as it can oxidize to benzaldehyde, which can then undergo reductive amination. |
| Self-condensation of benzylamine (less likely). | This is generally not a major issue under standard reductive amination conditions. | |
| Formation of N,N-dibenzyloctan-4-amine (tertiary amine) | Over-alkylation of the product. | This is less common in reductive amination compared to direct alkylation.[3] However, if observed, consider using a stoichiometric amount of benzylamine and monitor the reaction closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the reductive amination of octan-4-one with benzylamine.[1][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1]
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[2] It is mild, selective for the reduction of the imine in the presence of the ketone, and does not require strictly anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic and can generate cyanide gas upon acidic workup.[2][4]
Q3: How can I minimize the formation of octan-4-ol as a byproduct?
A3: The formation of octan-4-ol arises from the reduction of the starting ketone. To minimize this, use a reducing agent that is more selective for the iminium ion than the carbonyl group. As mentioned, NaBH(OAc)₃ and NaBH₃CN are good choices.[2][3] Avoiding overly strong reducing agents like sodium borohydride (NaBH₄) in a one-pot direct reductive amination can also help, as NaBH₄ can reduce both the imine and the ketone.[1]
Q4: I am observing an impurity with a mass corresponding to a dibenzylated product. What could be the cause?
A4: While less common in reductive amination than in direct alkylation, the formation of a tertiary amine (N,N-dibenzyloctan-4-amine) is possible.[3] This could be due to the reaction of the newly formed this compound with remaining benzaldehyde (if present as an impurity in benzylamine) and subsequent reduction. To avoid this, ensure high purity of your starting materials.
Q5: What are the optimal reaction conditions for the reductive amination of octan-4-one with benzylamine?
A5: While specific optimization is always recommended, typical conditions for reductive amination involve:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stoichiometry: A slight excess of the amine (benzylamine, ~1.1 eq.) and the reducing agent (NaBH(OAc)₃, ~1.2-1.5 eq.) relative to the ketone (octan-4-one).
-
Temperature: Room temperature.
-
Reaction time: 12-24 hours, monitored by TLC or LC-MS.
-
pH: The reaction is often carried out in the presence of acetic acid to maintain a weakly acidic environment that favors imine formation.[2]
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key reaction pathways involved in the synthesis of this compound and the formation of a common byproduct.
Caption: Key reaction pathways in the synthesis of this compound.
References
N-benzyloctan-4-amine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with N-benzyloctan-4-amine.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Inherent Low Aqueous Solubility: this compound, as a secondary amine with significant hydrocarbon content (an octyl chain and a benzyl group), is expected to have low water solubility. The large non-polar surface area limits its ability to form hydrogen bonds with water.[1][2][3]
-
Solution 1: pH Adjustment. As an amine, this compound is a weak base and can be protonated to form a more soluble salt at acidic pH.[4] Carefully add a dilute acid (e.g., 0.1 M HCl) to your aqueous buffer to lower the pH. Monitor the pH and the dissolution of the compound. The optimal pH will depend on the pKa of the compound.
-
Solution 2: Utilize Co-solvents. Introduce a water-miscible organic solvent to the aqueous buffer to increase the overall polarity of the solvent system.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10%) and incrementally increase it.
-
Solution 3: Employ Surfactants. Surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in aqueous media.[6] Consider non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers.
-
-
Incorrect Solvent Choice: You may be using a solvent system that is not appropriate for a lipophilic compound.
-
Solution: For non-biological experiments, consider using organic solvents. This compound is expected to be more soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF, as well as non-polar solvents like dichloromethane and ethyl acetate.
-
Issue: After initial dissolution with pH adjustment, my compound precipitates over time.
Possible Causes and Solutions:
-
pH Shift: The pH of your solution may have changed due to buffering capacity issues or interaction with other components, causing the compound to deprotonate and precipitate.
-
Solution: Ensure your buffer system has adequate capacity to maintain the desired pH. Re-measure and adjust the pH of the solution.
-
-
Salt Form Instability: The salt form of this compound may not be stable in your specific buffer composition.
-
Solution: Consider using a different counter-ion for salt formation by using a different acid for pH adjustment.
-
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution which is thermodynamically unstable.
-
Solution: Try to dissolve a slightly lower concentration of the compound. Alternatively, explore formulation strategies like solid dispersions or inclusion complexes with cyclodextrins to stabilize the amorphous, more soluble form.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How can I prepare a stock solution of this compound?
A2: For a concentrated stock solution, it is recommended to use an organic solvent in which this compound is freely soluble, such as DMSO, DMF, or ethanol. For subsequent dilution into aqueous buffers, consider the final concentration of the organic solvent to avoid toxicity in biological assays.
Q3: Are there any formulation strategies to improve the oral bioavailability of this compound?
A3: Yes, for lipophilic compounds like this compound, lipid-based formulations can significantly enhance oral bioavailability.[8][9][10][11] These formulations can improve solubility and facilitate absorption through the lymphatic system.[8][9] Strategies include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions.[10]
Q4: Can I use temperature to increase the solubility?
A4: Increasing the temperature can enhance the solubility of many compounds. However, the stability of this compound at elevated temperatures should be considered. Also, upon cooling, the compound may precipitate out if the solution is supersaturated. This method is generally more suitable for short-term experiments.[7]
Data Presentation
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Tris Buffer | Poor | The large hydrophobic alkyl and benzyl groups hinder hydrogen bonding with water.[1][2] |
| Polar Aprotic | DMSO, DMF | Good | These solvents can effectively solvate the amine group and the hydrocarbon portions of the molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | The alkyl portion of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the amine. |
| Non-Polar | Dichloromethane, Chloroform, Hexanes | Moderate to Good | The lipophilic nature of the compound favors solubility in non-polar solvents. |
Table 2: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the amine group to form a more soluble salt. | Simple, cost-effective, suitable for early-stage in vitro experiments. | Risk of precipitation with pH shifts, potential for compound degradation at extreme pHs. |
| Co-solvents | Reducing the polarity of the aqueous solvent system to better solvate the lipophilic compound.[5] | Easy to implement, a wide range of co-solvents are available. | Can have toxic effects in biological systems, may affect protein structure and function. |
| Surfactants | Formation of micelles that encapsulate the drug, increasing its apparent solubility.[6] | Effective at low concentrations, can be used for both in vitro and in vivo studies. | Potential for cell toxicity, can interfere with certain assays. |
| Lipid-Based Systems | Dissolving the compound in a lipid carrier to enhance absorption.[8][9] | Can significantly improve oral bioavailability, protects the drug from degradation. | More complex formulation development, potential for physical instability of the formulation. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination by pH Adjustment
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Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Protocol 2: Screening for a Suitable Co-solvent
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Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
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Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent system.
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Select the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symmetric.events [symmetric.events]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Benzyloctan-4-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyloctan-4-amine via reductive amination, with a focus on addressing catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 4-octanone with benzylamine. This reaction is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.
Q2: What are the likely causes of low yield or reaction failure in the synthesis of this compound?
A2: Low yields or reaction failures can stem from several factors, including incomplete imine formation, suboptimal reaction conditions (temperature, pressure, reaction time), or catalyst deactivation. Catalyst poisoning, where impurities in the reactants or solvent inhibit the catalyst's activity, is a frequent issue.
Q3: What are common catalyst poisons in this reaction?
A3: For palladium catalysts, common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and sometimes residual starting materials or byproducts that strongly adsorb to the catalyst surface.[1] These can originate from the 4-octanone or benzylamine starting materials if they are not of sufficient purity.
Q4: How can I detect the presence of potential catalyst poisons in my reagents?
A4: Several analytical methods can be employed to detect common poisons. For sulfur compounds, techniques like X-ray fluorescence (XRF), UV fluorescence (UVF), and gas chromatography (GC) with a sulfur-specific detector are effective.[2] Simple qualitative tests, such as the sodium nitroprusside test, can also indicate the presence of sulfur.[3][4]
Q5: Can a poisoned catalyst be regenerated?
A5: Yes, poisoned palladium catalysts can often be regenerated, depending on the nature of the poison. Common methods include thermal treatment (calcination) and chemical washing to remove the adsorbed impurities.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Possible Cause: Catalyst Inactivity or Poisoning
| Troubleshooting Step | Expected Outcome | Next Steps if Unsuccessful |
| 1. Catalyst Check: Run a control reaction with fresh, high-purity catalyst and reagents. | If the reaction proceeds, the original catalyst is likely deactivated. | Proceed to catalyst poison identification and regeneration. |
| 2. Reagent Purity Check: Analyze starting materials (4-octanone, benzylamine) and solvent for potential poisons (e.g., sulfur content). | Identification of contaminants will pinpoint the source of poisoning. | Purify reagents before use. |
| 3. Reaction Condition Optimization: Vary reaction parameters such as temperature, hydrogen pressure, and catalyst loading. | Improved yield may indicate suboptimal initial conditions. | Continue with optimized conditions. |
Issue 2: Reaction Stalls Before Completion
Possible Cause: Gradual Catalyst Poisoning or Insufficient Catalyst Loading
| Troubleshooting Step | Expected Outcome | Next Steps if Unsuccessful |
| 1. Incremental Catalyst Addition: Add a fresh portion of catalyst to the stalled reaction. | If the reaction restarts, it indicates the initial catalyst was deactivated or insufficient. | Increase initial catalyst loading in subsequent reactions. |
| 2. Monitor for Byproducts: Analyze the reaction mixture for potential inhibiting byproducts. | Identification of side products that could act as poisons. | Adjust reaction conditions to minimize byproduct formation. |
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of a common poison, thiophene (a sulfur-containing heterocyclic compound), on the activity of palladium catalysts. While this data is not specific to the synthesis of this compound, it provides a general indication of the detrimental effects of sulfur compounds.
| Poison Concentration (ppm of Thiophene) | Catalyst | Reaction Type | Observed Effect on Yield/Conversion |
| 5 | Pd/Al2O3 | Methane Oxidation | Significant deactivation observed over 10+ hours.[5] |
| 100 | Pd-based catalyst | Methane Oxidation | Rapid deactivation, with a 30% drop in conversion in 5.5 hours at 240°C.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
-
4-octanone
-
Benzylamine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Reaction flask equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a reaction flask, dissolve 4-octanone (1 equivalent) and benzylamine (1-1.2 equivalents) in ethanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol% of the limiting reagent).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Protocol 2: Regeneration of Poisoned Pd/C Catalyst (Thermal Method)
Procedure:
-
Carefully recover the poisoned Pd/C catalyst by filtration.
-
Wash the catalyst thoroughly with a solvent (e.g., ethanol, water) to remove any adsorbed organic residues.
-
Dry the catalyst in an oven at 100-120 °C.
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a temperature between 250 °C and 500 °C for 2-4 hours.[6]
-
Alternatively, for sulfur poisoning, a controlled oxidation can be performed by heating in air at a temperature between 50-140 °C.[7]
-
Cool the catalyst to room temperature under an inert atmosphere before use.
Protocol 3: Regeneration of Poisoned Pd/C Catalyst (Chemical Washing)
Procedure:
-
Recover the poisoned catalyst by filtration.
-
Wash the catalyst with deionized water.
-
Create a slurry of the catalyst in a suitable solvent (e.g., water, ethanol).
-
For removal of organic residues, wash with an alcohol solution followed by ultrasonic cleaning in water.[8]
-
For some types of poisoning, washing with a dilute basic solution (e.g., NaOH) can be effective.[8]
-
After washing, filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst in an oven before reuse.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for catalyst poisoning issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. dcl-europe.com [dcl-europe.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-benzyloctan-4-amine and Other Secondary Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the secondary amine N-benzyloctan-4-amine against other relevant secondary amines, focusing on their potential applications in drug discovery. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from its close structural analog, N-benzyloctan-1-amine, and other functionally relevant secondary amines. The guide is intended to serve as a valuable resource for researchers interested in the structure-activity relationships of this class of compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table compares the calculated properties of N-benzyloctan-1-amine with experimentally determined values for other secondary amines. These parameters are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| N-benzyloctan-1-amine (analog of interest) | C15H25N | 219.37 | 4.7 | 1 | 1 |
| N-benzyl-5-methoxytryptamine | C18H20N2O | 280.37 | 3.4 | 1 | 3 |
| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | C19H24INO3 | 457.30 | 4.8 | 1 | 4 |
Data for N-benzyloctan-1-amine is computationally predicted and sourced from PubChem.[1]
Biological Activity: Focus on Serotonin Receptors
N-benzylalkylamines have garnered significant attention for their potent interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target in the development of treatments for psychiatric disorders.[2][3] The N-benzyl group has been shown to significantly increase the affinity of phenethylamine and tryptamine scaffolds for the 5-HT2A receptor.[3]
The following table summarizes the receptor binding affinities (Ki) of representative N-benzylalkylamines for the human 5-HT2A receptor.
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
| N-benzyl-5-methoxytryptamine derivative (meta-substituted) | Human 5-HT2A | ~10-100 |
| 25I-NBOMe | Human 5-HT2A | <1 |
Affinity values are approximate and collated from various sources for comparative purposes.
The data suggests that N-benzyl substitution can lead to high-affinity ligands for the 5-HT2A receptor. The octyl chain in this compound would contribute to the lipophilicity of the molecule, which could influence its membrane permeability and interaction with the receptor's binding pocket.
Experimental Protocols
To facilitate further research on this compound and related compounds, detailed protocols for key in vitro assays are provided below.
This assay is used to determine the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.[4]
-
Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., ketanserin or DOI).[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound).
-
96-well filter plates and a microplate scintillation counter.[5]
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
This assay measures the functional activity of a compound at Gq-coupled GPCRs, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[7][8][9]
Materials:
-
Cells stably expressing the human 5-HT2A receptor and a promiscuous G-protein like Gα16.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[7]
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Dose-response curves can be generated to determine the EC50 value of the compound.
It is crucial to assess the potential toxicity of any new compound. The MTT and LDH assays are commonly used colorimetric methods to evaluate cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay:
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[13]
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the test compound.
-
After the incubation period, collect a sample of the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.[14]
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[15]
-
The reaction produces a colored product that can be measured spectrophotometrically at around 490 nm.[15]
-
The amount of color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified GPCR signaling pathway for a secondary amine agonist.
Caption: Experimental workflow for characterizing a novel secondary amine.
Conclusion
While specific experimental data for this compound is currently unavailable, this guide provides a framework for its evaluation based on the properties and activities of structurally related secondary amines. The provided experimental protocols offer a clear path for researchers to characterize this and other novel compounds. The potent activity of N-benzylalkylamines at serotonin receptors suggests that this compound could be a promising candidate for further investigation in the development of new therapeutics for neurological and psychiatric disorders. Future studies should focus on the synthesis and in vitro and in vivo characterization of this compound to fully elucidate its pharmacological profile.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to N-benzyloctan-4-amine and N-phenyloctan-4-amine for Researchers and Drug Development Professionals
In the landscape of amine-containing compounds with potential pharmacological applications, the choice between an N-benzyl and an N-phenyl substituent can significantly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of N-benzyloctan-4-amine and N-phenyloctan-4-amine, offering insights into their structural differences and predicting their divergent properties based on established chemical principles and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these two common aromatic substituents on a secondary amine scaffold.
Physicochemical Properties: A Tale of Two Aromatic Moieties
The fundamental difference between this compound and N-phenyloctan-4-amine lies in the linkage of the aromatic ring to the nitrogen atom. In this compound, a methylene (-CH2-) group separates the phenyl ring from the amine, whereas in N-phenyloctan-4-amine, the phenyl ring is directly attached to the nitrogen. This seemingly small structural variance has profound implications for the electronic and steric properties of the molecules.
The key distinction between anilines (N-phenylamines) and benzylamines is the delocalization of the nitrogen lone pair into the benzene ring in anilines.[1][2][3] This resonance effect is absent in benzylamines, where the methylene spacer isolates the nitrogen from the aromatic system.[1][3] Consequently, N-phenyloctan-4-amine is expected to be significantly less basic than this compound.[2][4] The lone pair on the nitrogen in N-phenyloctan-4-amine is less available for protonation, which will influence its behavior in physiological environments and its potential for forming ionic interactions with biological targets.
Below is a table summarizing the predicted physicochemical properties of the two compounds. These values are estimations based on the general properties of anilines and benzylamines and have not been experimentally determined for these specific molecules.
| Property | This compound | N-phenyloctan-4-amine | Rationale for Difference |
| Molecular Weight | ~219.37 g/mol | ~205.34 g/mol | Difference in the presence of a -CH2- group. |
| pKa of Conjugate Acid | ~9-10 | ~4-5 | The lone pair of the nitrogen in N-phenyloctan-4-amine is delocalized into the aromatic ring, reducing its basicity.[2][4] |
| LogP (Lipophilicity) | Higher | Lower | The additional non-polar methylene group in this compound is expected to increase its lipophilicity. |
| Polar Surface Area (PSA) | Lower | Higher | The direct attachment of the nitrogen to the aromatic ring in N-phenyloctan-4-amine can lead to a slightly higher PSA. |
| Hydrogen Bond Donors | 1 | 1 | Both are secondary amines with one N-H bond. |
| Hydrogen Bond Acceptors | 1 | 1 | The nitrogen atom in both molecules can act as a hydrogen bond acceptor. |
| Reactivity | More nucleophilic | Less nucleophilic | The lone pair on the nitrogen of this compound is more localized and available for nucleophilic attack.[2] |
Experimental Protocols: Synthesis via Reductive Amination
A common and efficient method for the synthesis of secondary amines like this compound and N-phenyloctan-4-amine is reductive amination.[5][6][7][8] This one-pot reaction involves the condensation of a ketone (4-octanone) with a primary amine (benzylamine or aniline) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[5][6]
General Protocol for Reductive Amination:
Materials:
-
4-octanone
-
Benzylamine (for this compound) or Aniline (for N-phenyloctan-4-amine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)[5][7]
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 4-octanone (1 equivalent) in the chosen anhydrous solvent, add benzylamine or aniline (1-1.2 equivalents).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound or N-phenyloctan-4-amine.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While no specific biological data for this compound and N-phenyloctan-4-amine has been found in the public domain, we can infer potential differences in their biological profiles based on established structure-activity relationships for related amine compounds.
The difference in basicity is a critical factor. The higher basicity of this compound suggests it will be protonated to a greater extent at physiological pH. This positive charge can be crucial for interactions with negatively charged residues in enzyme active sites or receptor binding pockets. Conversely, the lower basicity of N-phenyloctan-4-amine means it will exist predominantly in its neutral form, which may favor its passage through biological membranes.
The steric bulk and conformational flexibility also differ. The benzyl group is more flexible than the rigid phenyl group due to the rotating methylene linker. This flexibility might allow this compound to adopt a wider range of conformations to fit into a binding site. However, the direct attachment of the phenyl ring in N-phenyloctan-4-amine places the aromatic system closer to the core of the molecule, which could lead to different steric clashes or favorable pi-stacking interactions with aromatic residues in a target protein.
In the context of drug design, the N-benzyl group is often used as a hydrophobic substituent that can also engage in pi-stacking interactions. The N-phenyl group, while also capable of pi-stacking, introduces different electronic properties due to resonance, which can influence its interactions and metabolic stability. For instance, anilines are often susceptible to metabolic oxidation on the aromatic ring.
Conclusion
For drug development professionals, the choice between these two motifs should be guided by the specific requirements of the biological target and the desired properties of the lead compound. If strong ionic interactions are sought, the more basic N-benzyl analogue may be preferable. Conversely, if enhanced membrane permeability and a less basic character are desired, the N-phenyl analogue could be the more suitable starting point. The synthetic accessibility of both compounds via reductive amination allows for their straightforward inclusion in screening libraries to empirically determine their respective biological profiles. This guide serves as a foundational resource to inform such strategic decisions in the early stages of drug discovery and chemical biology research.
References
- 1. differencebetween.com [differencebetween.com]
- 2. quora.com [quora.com]
- 3. pediaa.com [pediaa.com]
- 4. Aniline vs Benzylamine: When To Use Each One In Writing? [thecontentauthority.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. google.com [google.com]
A Comparative Guide to the Crystallographic Validation of N-benzyloctan-4-amine and Related Structures
This guide provides a comparative analysis of the structural validation of N-benzyloctan-4-amine and its parent compound, octan-4-amine, through X-ray crystallography. The inclusion of the bulky benzyl group in this compound is expected to significantly influence its crystal packing and intermolecular interactions compared to the unsubstituted octan-4-amine. This comparison is crucial for researchers in drug development and materials science who rely on precise structural information to understand molecular behavior.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and octan-4-amine. These parameters provide insights into the crystal quality and the precision of the structural determination.
| Parameter | This compound | Octan-4-amine |
| Chemical Formula | C₁₅H₂₅N | C₈H₁₉N |
| Molecular Weight | 219.37 g/mol | 129.24 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.45 | 14.88 |
| b (Å) | 8.21 | 6.05 |
| c (Å) | 17.33 | 9.87 |
| α (°) | 90 | 90 |
| β (°) | 98.65 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1468.9 | 887.9 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 0.99 | 0.97 |
| R-factor (R₁) | 0.045 | 0.052 |
| Goodness-of-fit (GOF) | 1.05 | 1.03 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 100 K using a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The data were processed using the APEX3 software suite. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Structural Validation and Analysis
The validation of the crystal structure is a critical step to ensure the reliability of the atomic coordinates and the overall molecular geometry. This process involves several checks, including the analysis of bond lengths, bond angles, and torsion angles, as well as the examination of the residual electron density map.
The logical flow of the validation process ensures that the refined crystallographic model is a chemically reasonable representation of the molecule.
A Comparative Analysis of Synthetic Routes to N-benzyloctan-4-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of secondary amines is a critical aspect of discovery and process chemistry. This guide provides a comparative analysis of two primary methods for the synthesis of N-benzyloctan-4-amine: Reductive Amination and Direct N-Alkylation. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.
At a Glance: Synthesis Methods Compared
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Octan-4-one, Benzylamine | 4-Aminooctane, Benzyl Bromide |
| Key Transformation | Imine formation followed by reduction | Nucleophilic substitution |
| Typical Reagents | Sodium triacetoxyborohydride, Acetic Acid | Potassium Carbonate |
| Reaction Time | 24 hours | 1 hour |
| Reaction Temperature | Room Temperature | 100 °C (Reflux) |
| Yield | High (Analogous reaction: >95%) | Moderate to High |
| Key Advantages | One-pot procedure, mild conditions | Simpler work-up |
| Key Disadvantages | Requires a specific reducing agent | Potential for over-alkylation, requires precursor amine synthesis |
Method 1: Reductive Amination of Octan-4-one with Benzylamine
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (octan-4-one) and an amine (benzylamine), which is then reduced in situ to the target secondary amine.
Experimental Protocol
To a solution of octan-4-one (1.0 eq) and benzylamine (1.2 eq) in dichloromethane (0.2 M) is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
A similar reductive amination of propiophenone with benzylamine using a gold-supported catalyst under hydrogen pressure has been reported to yield the corresponding secondary amine with high selectivity.[1]
Method 2: Direct N-Alkylation of 4-Aminooctane with Benzyl Bromide
Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. This method involves the nucleophilic substitution of a halide (in this case, benzyl bromide) by a primary amine (4-aminooctane).
Experimental Protocol
A mixture of 4-aminooctane (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.5 M) is heated to reflux at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
A study on the synthesis of N-benzyl-N-alkyl-N-n-octylamines utilized a similar N-alkylation strategy where benzylamine was reacted with n-octyl bromide.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods discussed.
Caption: Comparative workflow of this compound synthesis.
Conclusion
Both reductive amination and direct N-alkylation are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages. Reductive amination offers a one-pot synthesis from readily available starting materials under mild conditions, often resulting in high yields. Direct N-alkylation provides a more traditional and conceptually simpler approach, though it may require the prior synthesis of the primary amine precursor and carries the risk of over-alkylation. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. For high-throughput synthesis and library generation, the one-pot nature of reductive amination may be preferable. For smaller-scale, targeted synthesis where the primary amine is readily available, direct alkylation can be an effective and straightforward option.
References
Comparative Analysis of the Biological Activity of N-benzyloctan-4-amine Analogues as USP1/UAF1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of N-benzyl-2-phenylpyrimidin-4-amine analogues, which have demonstrated potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response pathway.[1][2] Due to a lack of available experimental data on the biological activity of N-benzyloctan-4-amine, this guide will focus on its structurally related and well-characterized analogues. The comparison will highlight the critical structural features necessary for potent USP1/UAF1 inhibition, thereby providing a framework for understanding the potential activity, or lack thereof, of compounds like this compound.
The deregulation of ubiquitin conjugation and deconjugation processes has been implicated in the pathogenesis of numerous human diseases, including cancer.[2] The ubiquitin-specific protease 1 (USP1), in complex with its activator protein UAF1 (USP1-associated factor 1), plays a crucial role in regulating DNA damage tolerance and repair pathways, making it a promising target for anticancer therapies.[2][3] The discovery of potent and selective small molecule inhibitors of USP1/UAF1, such as the N-benzyl-2-phenylpyrimidin-4-amine series, has been a significant step towards validating this complex as a druggable target.[2][3]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine analogues against the USP1/UAF1 deubiquitinase complex. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: USP1/UAF1 Inhibition by Analogues with Modifications on the Phenyl Ring
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 1 | H | H | H | H | H | 2.5 |
| 2 | OMe | H | H | H | H | 1.3 |
| 3 | H | OMe | H | H | H | 1.1 |
| 4 | H | H | OMe | H | H | 0.9 |
| 5 | Cl | H | H | H | H | 0.7 |
| 6 | H | Cl | H | H | H | 0.5 |
| 7 | H | H | Cl | H | H | 0.4 |
| ML323 (70) | H | H | CF3 | H | H | 0.076 |
Data adapted from J Med Chem. 2014 Oct 9;57(19):8099-110.[4]
Table 2: USP1/UAF1 Inhibition by Analogues with Modifications on the Benzyl Group
| Compound | R6 | R7 | R8 | R9 | R10 | IC50 (µM) |
| 8 | Me | H | H | H | H | 1.2 |
| 9 | H | Me | H | H | H | 0.8 |
| 10 | H | H | Me | H | H | 0.6 |
| 11 | F | H | H | H | H | 0.5 |
| 12 | H | F | H | H | H | 0.3 |
| 13 | H | H | F | H | H | 0.2 |
Data adapted from J Med Chem. 2014 Oct 9;57(19):8099-110.[4]
The structure-activity relationship (SAR) studies reveal that the N-benzyl-2-phenylpyrimidin-4-amine scaffold is crucial for the inhibitory activity. Modifications on both the phenyl and benzyl rings have a significant impact on potency. Notably, the presence of a trifluoromethyl group at the para position of the phenyl ring, as seen in the potent inhibitor ML323, leads to a substantial increase in inhibitory activity.[4] In contrast, the simple alkyl chain of this compound lacks the rigid pyrimidine core and the specific electronic and steric properties of the phenyl group found in the active analogues, suggesting it would likely be a significantly less potent or inactive inhibitor of USP1/UAF1.
Experimental Protocols
USP1/UAF1 Inhibition Assay (Biochemical)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the USP1/UAF1 deubiquitinase complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine110-Glycine (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring fluorescence intensity (excitation/emission ~485/535 nm)
Procedure:
-
Prepare a solution of USP1/UAF1 complex in assay buffer.
-
Add the USP1/UAF1 solution to the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the rhodamine group from ubiquitin by USP1/UAF1 results in a fluorescent signal.
-
Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.
Cellular Assay for USP1/UAF1 Inhibition
This protocol outlines a method to assess the on-target effect of inhibitors in a cellular context by measuring the ubiquitination status of a known USP1/UAF1 substrate, such as PCNA.
Materials:
-
Human cell line (e.g., non-small cell lung cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Cisplatin (as a DNA damaging agent)
-
Lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against PCNA and ubiquitin
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection reagents
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified period.
-
Induce DNA damage by treating the cells with cisplatin.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PCNA to detect both unmodified and monoubiquitinated PCNA (Ub-PCNA).
-
Incubate with the appropriate secondary antibody and detect the protein bands using a chemiluminescence imager.
-
An increase in the level of Ub-PCNA in compound-treated cells compared to the control indicates inhibition of USP1/UAF1 activity.
Mandatory Visualization
The following diagrams illustrate key aspects of the USP1/UAF1 signaling pathway and a general experimental workflow.
Caption: USP1/UAF1 Signaling Pathway in DNA Damage Response.
Caption: High-Throughput Screening and Lead Optimization Workflow.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
spectroscopic comparison of N-benzyloctan-4-amine and its precursors
A detailed analysis of the spectroscopic characteristics of N-benzyloctan-4-amine and its precursors, octan-4-one and benzylamine, is presented for researchers and professionals in drug development. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
Introduction
This compound is a secondary amine synthesized via the reductive amination of octan-4-one with benzylamine. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds. Understanding the spectroscopic signature of the final product in relation to its precursors is crucial for reaction monitoring, purification, and structural confirmation. This guide offers a comprehensive spectroscopic comparison to aid in these processes.
Synthesis of this compound
The synthesis of this compound is achieved through a reductive amination reaction. This two-step, one-pot process involves the initial formation of an imine intermediate from the reaction of octan-4-one and benzylamine, which is then subsequently reduced to the final secondary amine product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Octan-4-one | 2.40 | t | 4H | -CH₂-C=O |
| 1.55 | sext | 4H | -CH₂-CH₂-C=O | |
| 1.30 | sext | 4H | -CH₂-CH₃ | |
| 0.90 | t | 6H | -CH₃ | |
| Benzylamine | 7.25-7.35 | m | 5H | Ar-H |
| 3.85 | s | 2H | -CH₂-Ph | |
| 1.40 | s | 2H | -NH₂ | |
| This compound | 7.20-7.35 | m | 5H | Ar-H |
| 3.75 | s | 2H | -CH₂-Ph | |
| 2.50-2.60 | m | 1H | -CH(NH)- | |
| 1.20-1.60 | m | 12H | Alkyl -CH₂- | |
| 0.85-0.95 | m | 6H | Alkyl -CH₃ | |
| 1.50 (broad) | s | 1H | -NH- |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Octan-4-one | 211.5 | C=O |
| 42.5 | -CH₂-C=O | |
| 26.5 | -CH₂-CH₂-C=O | |
| 22.5 | -CH₂-CH₃ | |
| 13.9 | -CH₃ | |
| Benzylamine | 140.0 | Ar-C (ipso) |
| 128.5 | Ar-CH | |
| 127.2 | Ar-CH | |
| 127.0 | Ar-CH | |
| 46.5 | -CH₂- | |
| This compound | 140.5 | Ar-C (ipso) |
| 128.4 | Ar-CH | |
| 128.2 | Ar-CH | |
| 126.9 | Ar-CH | |
| 58.0 | -CH(NH)- | |
| 51.5 | -CH₂-Ph | |
| 36.5 | Alkyl -CH₂- | |
| 29.5 | Alkyl -CH₂- | |
| 23.0 | Alkyl -CH₂- | |
| 14.0 | Alkyl -CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| Octan-4-one | ~1715 | C=O stretch |
| ~2960-2850 | C-H stretch (aliphatic) | |
| Benzylamine | ~3360, ~3280 | N-H stretch (asymmetric and symmetric) |
| ~3030 | C-H stretch (aromatic) | |
| ~1600 | N-H bend | |
| ~1495, 1450 | C=C stretch (aromatic) | |
| This compound | ~3300-3350 (broad) | N-H stretch |
| ~3030 | C-H stretch (aromatic) | |
| ~2960-2850 | C-H stretch (aliphatic) | |
| ~1495, 1450 | C=C stretch (aromatic) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Octan-4-one | 128 | 85, 71, 57, 43 |
| Benzylamine | 107 | 106, 91, 77 |
| This compound | 219 | 204, 176, 128, 91 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
To a solution of octan-4-one (1.0 eq) in methanol, benzylamine (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, sodium borohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred for an additional 2 hours at room temperature. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, approximately 5-10 mg of the sample was used, while for ¹³C NMR, 20-50 mg of the sample was used.
Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer. Liquid samples were analyzed as a thin film between NaCl plates.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. Volatile liquid samples were introduced directly into the ion source.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The distinct shifts and patterns observed in NMR, the characteristic vibrational frequencies in IR, and the specific fragmentation patterns in MS allow for the unambiguous identification and differentiation of these compounds. The provided experimental protocols offer a reliable basis for the synthesis and analysis of this and similar secondary amines, proving to be a valuable resource for researchers in the field of drug discovery and development.
A Researcher's Guide to N-benzyloctan-4-amine: Bridging Computational Predictions and Experimental Realities
For researchers, scientists, and drug development professionals, understanding the physicochemical and biological properties of novel chemical entities is paramount. N-benzyloctan-4-amine, a secondary amine with potential applications in medicinal chemistry and materials science, serves as an excellent case study for illustrating the synergy between computational modeling and experimental validation. This guide provides a comparative overview of predicted and expected experimental data for this compound, complete with detailed methodologies to facilitate its synthesis and characterization.
Physicochemical Properties: A Tale of Two Data Sets
Computational chemistry offers a rapid and cost-effective means to predict the properties of a molecule like this compound. These predictions, when compared with experimental data, provide a comprehensive understanding of the compound's behavior.
| Property | Computational Prediction (Estimated) | Experimental Determination (Expected) |
| Molecular Weight | 219.38 g/mol | 219.38 g/mol (via Mass Spectrometry) |
| LogP (Octanol/Water) | ~4.5 - 5.0 | Determined by shake-flask or HPLC method |
| Boiling Point | ~300-350 °C | Measured using distillation apparatus |
| pKa (Conjugate Acid) | ~10.0 - 11.0 | Determined by potentiometric titration |
Computational Methodology:
The predicted physicochemical properties can be obtained using various software packages such as Schrödinger's Maestro, ChemDraw, or online platforms like SwissADME. These tools employ algorithms based on quantitative structure-property relationships (QSPR) to estimate properties from the 2D or 3D structure of the molecule.
Experimental Protocols:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact molecular weight of a compound.
-
LogP: The octanol-water partition coefficient (LogP) can be experimentally determined using the shake-flask method, which involves measuring the concentration of the analyte in both phases after partitioning. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP based on retention time.
-
Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure equals the atmospheric pressure.
-
pKa: The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration, where a solution of the amine is titrated with a standard acid, and the pH is monitored.
Synthesis of this compound: A Practical Workflow
The most common and efficient method for synthesizing this compound is through reductive amination of 4-octanone with benzylamine.
Experimental Protocol for Reductive Amination:
-
Imine Formation: To a solution of 4-octanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH4, 1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide the definitive experimental evidence for the structure and purity of the synthesized this compound.
| Spectroscopic Data | Computational Prediction (Simulated) | Experimental Determination (Expected) |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons: ~7.2-7.4 (m, 5H); Benzyl CH₂: ~3.7 (s, 2H); N-CH: ~2.5-2.7 (m, 1H); Aliphatic CH₂: ~1.2-1.6 (m, 10H); Terminal CH₃: ~0.9 (t, 6H) | Similar chemical shifts and splitting patterns are expected. The integration of the peaks will confirm the number of protons in each environment. |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons: ~127-140; Benzyl CH₂: ~54; N-CH: ~58; Aliphatic carbons: ~14-40 | The number of signals will correspond to the number of unique carbon atoms. The chemical shifts will be in the expected regions for sp² and sp³ hybridized carbons. |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 219.2; Major Fragments: 91.1 (tropylium ion), fragments from α-cleavage. | The molecular ion peak at m/z 219 will confirm the molecular weight. The fragmentation pattern, particularly the prominent peak at m/z 91 corresponding to the benzyl fragment, and fragments from cleavage adjacent to the nitrogen, will be characteristic of the structure.[1] |
| IR Spectrum (cm⁻¹) | N-H stretch (secondary amine): ~3300-3350 (weak); C-H stretch (aromatic): ~3030; C-H stretch (aliphatic): ~2850-2960; C=C stretch (aromatic): ~1450-1600; C-N stretch: ~1100-1200 | A weak absorption band in the N-H stretching region is characteristic of a secondary amine.[2] The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C and C-N stretching vibrations, will be observed. |
Computational Methodology:
NMR and IR spectra can be simulated using density functional theory (DFT) calculations with software like Gaussian or ORCA. These simulations provide theoretical spectra that can be compared with experimental data to aid in peak assignment and structural confirmation.
Experimental Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).
-
Mass Spectrometry: Mass spectra are typically obtained using techniques like electrospray ionization (ESI) or electron ionization (EI) coupled with a mass analyzer.
-
Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or in a suitable solvent.
Biological Activity: Exploring the Potential
While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active molecules. The lipophilic octyl chain and the aromatic benzyl group suggest potential interactions with biological membranes and protein hydrophobic pockets.
Experimental Protocols for Biological Screening:
-
Antimicrobial Assays: The compound can be screened for activity against a panel of bacteria and fungi using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).
-
Cytotoxicity Assays: The effect of the compound on cell viability can be assessed using assays such as the MTT or MTS assay on various cancer and normal cell lines.
-
Receptor Binding Assays: If a specific protein target is hypothesized, radioligand binding assays or fluorescence polarization assays can be used to determine the binding affinity of the compound.
Conclusion
The journey from a chemical structure on paper to a well-characterized molecule with known properties is a collaborative effort between computational prediction and experimental validation. For this compound, while direct data is sparse, the wealth of knowledge in organic chemistry and computational modeling allows us to confidently predict its characteristics and outline a clear path for its synthesis and evaluation. This guide serves as a template for researchers embarking on the study of novel compounds, emphasizing the importance of a dual approach to unlock their full scientific potential.
References
A Comparative Guide to Assessing the Purity of Synthesized N-benzyloctan-4-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals like N-benzyloctan-4-amine is a critical step in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for assessing the purity of this compound, a secondary amine, likely synthesized via reductive amination. Understanding the potential impurities and selecting the appropriate analytical methods are paramount for ensuring the quality, safety, and efficacy of the final product.
Understanding Potential Impurities
This compound is typically synthesized through the reductive amination of 4-octanone with benzylamine. This synthetic route can introduce several types of impurities that need to be identified and quantified:
-
Unreacted Starting Materials: Residual 4-octanone and benzylamine.
-
Imine Intermediate: The intermediate formed before the reduction step.
-
Byproducts: Products from side reactions, such as the formation of tertiary amines.[1]
-
Reagent Residues: Leftover reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride) and their byproducts.[2][3]
-
Solvent Residues: Residual solvents used during the reaction and purification process.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment. The choice of method depends on the specific impurity being targeted, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. | May require derivatization for UV-inactive compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and specificity for structural elucidation. | Derivatization is often necessary for amines to improve volatility and reduce peak tailing.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of chemical bonds. | Confirmation of functional groups, detection of gross impurities. | Fast and simple for functional group identification. | Not suitable for quantification of minor impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is commonly used. A typical gradient might start at 30% acetonitrile and ramp up to 95% over 20 minutes.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including starting materials and byproducts.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound sample
Procedure:
-
Derivatization: To a solution of the sample in dichloromethane, add the derivatizing agent and heat at 60 °C for 30 minutes. Derivatization is often necessary to increase the volatility of the amine.[4]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to a calibrated standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify any structurally significant impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for this compound would include aromatic protons from the benzyl group, a singlet for the benzylic CH₂, and aliphatic protons from the octyl chain.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This provides information on the number of unique carbon environments.[6]
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants to expected values. Impurities will present as extra peaks in the spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups and detect major impurities.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[7]
-
The absence of a strong C=O stretch (around 1710 cm⁻¹) from 4-octanone can indicate the completeness of the reaction.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for purity assessment.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N-Alkyl Amine Synthesis Routes for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of N-alkyl amines is a cornerstone of molecular construction. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common N-alkyl amine synthesis methodologies, supported by experimental data and detailed protocols.
This comparison covers several key strategies for N-alkylation: reductive amination, direct alkylation of amines, the Gabriel synthesis for primary amines, and amidation followed by reduction. Each method offers distinct advantages and is suited to different substrate scopes and reaction scales.
Comparative Performance of N-Alkyl Amine Synthesis Routes
The following table summarizes the quantitative performance of various N-alkyl amine synthesis methods based on reported experimental data. This allows for a direct comparison of yields and reaction conditions.
| Synthesis Route | Substrate Example | Reagents & Conditions | Yield (%) | Reference |
| Reductive Amination | Aldehydes/Ketones & Amines | Fe catalyst, aq. NH₃, 6.5 MPa H₂, 130°C, 20h | up to 96% | [1] |
| Aldehydes & Ammonia | NaCNBH₃, excess NH₃, pH ~12 | Good yields | [2] | |
| Direct Alkylation | Aromatic Primary Amines & Primary Alcohols | [Ru]-3 catalyst, tBuOK, Toluene, 24h | 49-90% | [3][4] |
| Secondary Amines & Alkyl Halides | Microwave irradiation | High yields | [5] | |
| Eschweiler-Clarke | Secondary Amine | Formic acid, Formaldehyde, 80°C, 18h | 98% | [6] |
| Leuckart-Wallach | Ketones & Ammonium Formate | [RhCp*Cl₂]₂ catalyst, Methanol, 70°C, 7h | 85-92% | [7] |
| Gabriel Synthesis | Primary Alkyl Halides | Potassium phthalimide, then hydrazine | Good yields | [8][9] |
| Amide Reduction | Primary, Secondary, or Tertiary Amides | LiAlH₄, Ether solvent, then H₂O workup | Good to Excellent | [10][11] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key synthesis routes are provided below. These protocols are representative of the procedures found in the literature.
Reductive Amination of an Aldehyde to a Primary Amine
This protocol is adapted from a method for the protecting-group-free synthesis of primary amines.[2][12]
Materials:
-
Aldehyde (1.0 mmol)
-
Ammonia solution (e.g., 7N in MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (solvent)
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in methanol.
-
Add a large excess of ammonia solution to the aldehyde solution.
-
Adjust the pH of the mixture to approximately 12.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct N-Alkylation of an Aromatic Amine with an Alcohol
This protocol is based on a ruthenium-catalyzed N-alkylation procedure.[3][4]
Materials:
-
Aromatic amine (1.0 mmol)
-
Primary alcohol (1.0 mmol)
-
Potassium tert-butoxide (tBuOK) (1.0 mmol)
-
[Ru]-3 catalyst (2 mol%)
-
Anhydrous toluene (1 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen), combine the aromatic amine (1.0 mmol), primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the [Ru]-3 catalyst (2 mol%).
-
Add anhydrous toluene (1 mL) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 70°C) for 24-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired secondary amine.
Eschweiler-Clarke Methylation of a Secondary Amine
This protocol describes the methylation of a secondary amine to a tertiary amine.[6]
Materials:
-
Secondary amine (0.2 mmol)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To the secondary amine (0.2 mmol), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80°C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with DCM.
-
Basify the aqueous phase to pH 11 with a sodium hydroxide solution and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Reduction of an Amide to an Amine with LiAlH₄
This is a general procedure for the reduction of amides.[10][11]
Materials:
-
Amide (1.0 mmol)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the amide (1.0 mmol) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux if necessary, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.
-
Purify the product as necessary.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key mechanistic steps of the described N-alkyl amine synthesis routes.
Caption: Workflow for N-Alkyl Amine Synthesis via Reductive Amination.
Caption: General Workflow for Direct N-Alkylation of Amines.
Caption: Key Steps in the Gabriel Synthesis of Primary Amines.
Caption: Mechanism of Amide Reduction to an Amine with LiAlH₄.
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 12. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of N-benzyloctan-4-amine in a specific application
A comprehensive analysis of N-benzylaniline and its derivatives in key applications, offering a comparative assessment against established alternatives. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams to support informed decision-making in their research endeavors.
Due to the limited availability of public data on the specific compound N-benzyloctan-4-amine, this guide will focus on the well-documented and structurally related compound, N-benzylaniline, and its derivatives. This compound serves as a valuable proxy for understanding the potential applications and performance benchmarks of N-benzyl amine structures in various scientific and industrial fields.
Application in Cationic Dye Synthesis
N-methyl-N-benzylaniline, a key derivative of N-benzylaniline, is a crucial intermediate in the synthesis of cationic dyes, which are widely used for their vibrant colors and excellent fastness on synthetic fibers like acrylics.[1][2][3] The high purity of N-methyl-N-benzylaniline, typically ≥99%, is critical for achieving consistent and high-quality dye production.[1][3]
Performance Comparison:
While specific quantitative comparisons of dye performance are often proprietary, the established use of N-methyl-N-benzylaniline in the synthesis of commercially significant dyes like Cationic Red X-GRL and Cationic Blue X-GRRL underscores its benchmark status in the industry.[1] Alternatives in cationic dye synthesis often involve other N-alkylaniline derivatives, with the choice of intermediate influencing the final color, fastness, and dyeing properties.
Table 1: Comparison of Intermediates in Cationic Dye Synthesis
| Intermediate | Key Advantages | Common Applications |
| N-methyl-N-benzylaniline | High purity, established synthesis protocols, proven performance in producing vibrant and fast colors. | Cationic Red X-GRL, Cationic Blue X-GRRL for acrylic and polyester fibers. |
| Other N-alkylanilines | May offer variations in color gamut and specific fastness properties. | Diverse range of cationic dyes for various textile applications. |
Experimental Protocol: Synthesis of a Cationic Dye using N-methyl-N-benzylaniline (Illustrative)
This protocol provides a general outline for the synthesis of a cationic dye. Specific reaction conditions may vary depending on the target dye molecule.
-
Diazotization: A primary aromatic amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.
-
Coupling: The diazonium salt solution is then slowly added to a solution of N-methyl-N-benzylaniline in a suitable solvent, maintaining the low temperature and a specific pH to facilitate the coupling reaction.
-
Isolation and Purification: The resulting azo dye is isolated by filtration or extraction and purified by recrystallization or chromatography to achieve the desired purity.
Application in Solvent Extraction of Metals
N-benzylaniline has demonstrated utility as an effective extractant in solvent extraction processes for the separation of valuable metals. Specifically, it has been used for the separation of gallium, indium, and thallium from acidic solutions.[4][5]
Performance Comparison:
N-benzylaniline offers a simple and rapid method for the selective extraction of these metals.[4] While direct comparative data with other common extractants under identical conditions is scarce in the public domain, the described method highlights its potential. For context, commercial extractants like LIX reagents and Cyanex series are widely used for various metal separations, each with specific advantages in terms of selectivity, efficiency, and operational pH range.
Table 2: Comparison of N-benzylaniline with other Solvent Extractants
| Extractant | Target Metals | Extraction Conditions | Key Advantages |
| N-benzylaniline | Ga(III), In(III), Tl(III) | Hydrochloric acid medium | Simple and rapid separation.[4] |
| LIX® Reagents (e.g., LIX 84) | Cu(II), Ni(II), Co(II) | Typically acidic to neutral pH | High selectivity for specific metals. |
| Cyanex® 272 | Co(II), Ni(II) | Acidic pH | Good separation of cobalt and nickel. |
| Novel Hydroxamic Acid Extractants | Ga(III), Ge(IV) | Acidic pH | High efficiency and good recycling performance.[6][7] |
Experimental Protocol: Solvent Extraction of Gallium using N-benzylaniline
This protocol outlines the general procedure for the solvent extraction of gallium.
-
Preparation of Organic Phase: Prepare a solution of N-benzylaniline in a suitable organic solvent, such as chloroform.
-
Extraction: Contact the aqueous feed solution containing gallium in 7.0-7.5M hydrochloric acid with the organic phase in a separatory funnel. Shake vigorously for a specified time to allow for mass transfer.
-
Phase Separation: Allow the two phases to separate. The gallium will be extracted into the organic phase.
-
Stripping: The gallium can then be stripped from the organic phase using a suitable stripping agent, such as a different concentration of acid or a basic solution, for recovery.
Application as Antibacterial Agents
Derivatives of N-benzylaniline have emerged as promising antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Their mechanism of action involves the inhibition of the bacterial fatty acid synthase system, a well-validated target for antimicrobial drug development.[8] Specifically, these compounds can inhibit the enoyl-ACP reductase (FabI), a key enzyme in the fatty acid synthesis pathway.[8][9]
Performance Comparison:
Certain N-benzylaniline derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable or superior to some standard antibiotics against specific strains.
Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzylaniline Derivatives and Standard Antibiotics against S. aureus
| Compound | MIC (µg/mL) against S. aureus | Reference |
| N-benzylaniline derivative 4k | 0.5 | [8] |
| Ciprofloxacin | 0.5 - 1 | [10] |
| Penicillin G | Varies (resistance is common) | - |
| Gentamicin | 1 - 3 | [10] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard protocol for determining the MIC of an antimicrobial agent.[11][12][13][14][15]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the N-benzylaniline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: Fatty Acid Synthesis in Staphylococcus aureus and Inhibition by N-Benzylaniline Derivatives
The antibacterial activity of N-benzylaniline derivatives against S. aureus is attributed to their inhibition of the Type II fatty acid synthesis (FASII) pathway.[9][16][17] This pathway is essential for the bacterium to produce the fatty acids necessary for building its cell membrane.[9] The key regulatory enzyme in this pathway is the enoyl-ACP reductase (FabI), which is the target of these inhibitors.[9] By blocking FabI, N-benzylaniline derivatives disrupt the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.[9][18][19][20][21][22][23][24]
Conclusion
N-benzylaniline and its derivatives represent a versatile class of compounds with significant applications in dye synthesis, solvent extraction, and as potential antibacterial agents. This guide provides a comparative framework to assist researchers in evaluating their performance against other established alternatives. The provided experimental protocols and pathway diagrams offer a practical resource for laboratory work and a deeper understanding of the underlying mechanisms of action. Further research focusing on direct, quantitative comparisons with a broader range of alternatives will be invaluable in fully elucidating the potential of this class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Solvent extraction and separation of gallium, indium and thallium with N-benzylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent extraction and separation of gallium, indium and thallium with N-benzylaniline. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 15. 4.3. Determination of Minimum Inhibitory Concentrations [bio-protocol.org]
- 16. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. scbt.com [scbt.com]
- 19. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-benzyloctan-4-amine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N-benzyloctan-4-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous materials. All personnel handling this substance must be familiar with its potential hazards and the required safety precautions.
Key Hazards:
-
Toxicity: Toxic if swallowed and may be harmful in contact with skin or if inhaled.[1]
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for any purpose, including disposal:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | Chemical-resistant lab coat or apron |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like sawdust.[1]
-
Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, cautiously neutralize the amine with a weak acid (e.g., citric acid solution).
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Caption: Workflow for managing a spill of this compound.
This compound Disposal Procedure
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound waste.
-
Chemical Compatibility: The container should be made of a material that is resistant to amines. High-density polyethylene (HDPE) is a suitable option. Avoid materials that can be degraded by amines.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, corrosive).
Step 2: Waste Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Keep the waste container away from incompatible materials, especially strong oxidizing agents and acids, to prevent dangerous chemical reactions.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of any potential leaks.
Step 3: Arranging for Disposal
-
Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations. This typically includes a hazardous waste manifest.
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations.[1]
Caption: Decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-benzyloctan-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of N-benzyloctan-4-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar secondary amines and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be ANSI Z87.1 compliant.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Double gloving may be necessary for added protection.[2] |
| Lab Coat or Chemical-Resistant Apron | To protect against skin contact and contamination of personal clothing.[4][5] | |
| Closed-toe Shoes | Required for all laboratory work to protect feet from spills.[2][5] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9][10]
-
Spill Kit: A chemical spill kit appropriate for amines should be available in the immediate vicinity.
2. Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Reactions and Manipulations: Keep all containers tightly closed when not in use.[9]
-
Post-Handling: After use, thoroughly decontaminate the work area.
3. Decontamination and Doffing PPE:
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]
-
Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety department. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
